Moxidectin-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C37H53NO8 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC名 |
(4S,4'E,5'S,6R,6'S,8R,13R,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9?,23-12?,25-14+,27-11?,38-31+/t22-,26-,28+,29-,30?,32+,33+,34+,36-,37+/m0/s1/i8D3 |
InChIキー |
YZBLFMPOMVTDJY-QWRVABBGSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Moxidectin-d3 chemical structure and properties
An In-Depth Technical Guide to Moxidectin-d3
Introduction
This compound is the deuterated form of Moxidectin, a second-generation macrocyclic lactone anthelmintic.[1] Moxidectin itself is a potent, broad-spectrum endectocide effective against a wide range of internal and external parasites, including nematodes and insects.[1][2] Derived from the fermentation of Streptomyces cyanogriseus, Moxidectin is a semi-synthetic derivative of nemadectin.[3][4][5][6] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Moxidectin in various biological matrices using mass spectrometry-based assays.[7][8] This guide provides a detailed overview of its chemical structure, properties, and applications for researchers and drug development professionals.
Chemical Structure and Properties
This compound shares the core structure of Moxidectin, a 16-membered pentacyclic lactone of the milbemycin class.[2][3] The key distinction is the presence of three deuterium (B1214612) atoms on the methoxime moiety at the C23 position, which provides a distinct mass difference for isotopic dilution analysis.[7][9]
Image of this compound Structure: (A 2D chemical structure diagram of this compound would be placed here in a full whitepaper. The structure can be visualized from the SMILES string provided in the table below.)
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₀D₃NO₈ | [7][9] |
| Formula Weight | 642.8 g/mol | [7][9] |
| Synonyms | CL-301423-d3 | [7] |
| Physical State | Solid | [7] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [7] |
| Solubility | Soluble in Chloroform, Methanol | [7] |
| Storage Temperature | -20°C | [7][9] |
| Unlabeled CAS Number | 113507-06-5 | [9] |
| Canonical SMILES | O=C([C@@]1([H])[C@@]2(O)[C@@]3([H])--INVALID-LINK--C(C)=C1)O[C@@]4([H])C--INVALID-LINK--/C=C/C=C2\CO3">C@([H])O[C@]5(O--INVALID-LINK----INVALID-LINK--/C(C5)=N\OC([2H])([2H])[2H])C4 | [7] |
| InChI Key | YZBLFMPOMVTDJY-IWISJQJSSA-N | [7] |
Mechanism of Action (Moxidectin)
As an isotopologue, this compound is expected to have the same biological mechanism of action as Moxidectin. The primary antiparasitic effect is achieved through potent modulation of invertebrate-specific neurotransmitter receptors.
Moxidectin selectively binds to glutamate-gated chloride ion channels (GluCl) and gamma-aminobutyric acid (GABA) receptors, which are critical to nerve and muscle cell function in parasites like nematodes.[1][2][10][11] This binding action increases the permeability of the cell membrane to chloride ions, leading to a significant influx.[2][10] The resulting hyperpolarization of the neuronal or muscular cells disrupts neurotransmission, causing flaccid paralysis and ultimately the death of the parasite.[2][10][11]
References
- 1. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. [PDF] A Review on Different Analytical Techniques for Quantification of Moxidectin | Semantic Scholar [semanticscholar.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Moxidectin | 113507-06-5 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 9. This compound | CAS | LGC Standards [lgcstandards.com]
- 10. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 11. google.com [google.com]
Moxidectin-d3: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key quality attributes and analytical methodologies detailed in a Certificate of Analysis (CoA) for Moxidectin-d3. This compound is the deuterated analogue of Moxidectin, a potent endectocide used in both veterinary and human medicine.[1] Its application as an internal standard in pharmacokinetic and residue analysis studies necessitates a thorough understanding of its purity, identity, and isotopic enrichment.[1]
Data Presentation: Summary of Quantitative Data
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, exemplified by data from MedchemExpress.[2]
| Parameter | Specification/Result |
| Appearance | White to off-white (Solid)[2] |
| Purity (HPLC) | 95.71%[2] |
| Isotopic Enrichment | 99.5%[2] |
| Water Content | 0.5%[2] |
| Molecular Formula | C37H50D3NO8[2] |
| Molecular Weight | 642.84[2] |
Experimental Protocols
The quality control of this compound relies on a series of analytical experiments to confirm its structure, purity, and isotopic composition. While specific parameters may vary between manufacturers, the following sections detail the typical methodologies employed.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for assessing the purity of pharmaceutical reference standards. For this compound, a reversed-phase HPLC method is typically employed.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is commonly used for the separation of Moxidectin and related compounds.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape.
-
Detection : UV detection at an appropriate wavelength, determined by the chromophore of the Moxidectin molecule.
-
Procedure : A solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is critical for confirming the molecular weight of this compound and determining its isotopic enrichment.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC or direct infusion source.
-
Ionization : Electrospray ionization (ESI) in positive mode is typically used.
-
Procedure for Identity : The instrument is calibrated, and the sample is introduced. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound (m/z 643.8).
-
Procedure for Isotopic Enrichment : High-resolution mass spectrometry can resolve the peaks of the deuterated and non-deuterated Moxidectin. The relative intensities of the isotopic peaks are used to calculate the percentage of the deuterated form.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm that the chemical structure of the synthesized this compound is consistent with the expected structure.
-
Instrumentation : A high-field NMR spectrometer.
-
Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Procedure : The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of Moxidectin, with the notable absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.
Caption: Workflow for this compound Certificate of Analysis Generation.
Caption: Relationship between Quality Attributes and Analytical Methods.
References
Synthesis of Moxidectin-d3 from Nemadectin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of the Synthetic Pathway
The conversion of nemadectin (B27624) to Moxidectin-d3 follows a four-step sequence:
-
Protection of the C4a and C7 hydroxyl groups: To prevent unwanted side reactions during the oxidation step, the hydroxyl groups at the C4a and C7 positions of nemadectin are protected, typically as silyl (B83357) ethers.
-
Oxidation of the C23 hydroxyl group: The secondary alcohol at the C23 position is selectively oxidized to a ketone, forming the 23-keto-nemadectin intermediate.
-
Oximation with O-(trideuteriomethyl)hydroxylamine hydrochloride: The key deuteration step involves the reaction of the 23-keto intermediate with O-(methyl-d3)-hydroxylamine hydrochloride to form the deuterated oxime.
-
Deprotection: The protecting groups on the C4a and C7 hydroxyls are removed to yield the final product, this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis of this compound from nemadectin.
Step 1: Protection of Nemadectin
Objective: To protect the C4a and C7 hydroxyl groups of nemadectin to prevent their oxidation in the subsequent step.
Methodology:
-
Dissolve nemadectin in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), in the presence of a base like imidazole (B134444) or 2,6-lutidine. The molar ratio of the silylating agent and base to nemadectin should be slightly in excess to ensure complete protection.
-
Stir the reaction mixture at room temperature for a period of 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the resulting di-silylated nemadectin by column chromatography on silica (B1680970) gel.
Step 2: Oxidation of Protected Nemadectin
Objective: To selectively oxidize the C23 hydroxyl group to a ketone.
Methodology:
-
Dissolve the protected nemadectin from Step 1 in an appropriate solvent, such as DCM.
-
Add a mild oxidizing agent. A common choice is the Dess-Martin periodinane (DMP) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO).[3]
-
If using DMP, add it portion-wise to the solution at room temperature and stir for 1-2 hours.
-
If performing a Swern oxidation, cool the solution to -78 °C and add oxalyl chloride, followed by DMSO. After a short stirring period, add the protected nemadectin solution, and finally, a hindered base like triethylamine.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work up the reaction accordingly. For DMP oxidation, quench with a saturated solution of sodium thiosulfate. For Swern oxidation, allow the reaction to warm to room temperature and quench with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate as described previously.
-
Purify the resulting 23-keto-nemadectin derivative by column chromatography.
Step 3: Oximation with O-(trideuteriomethyl)hydroxylamine hydrochloride
Objective: To introduce the deuterated methoxime group at the C23 position.
Methodology:
-
Dissolve the 23-keto-nemadectin derivative in a protic solvent like methanol (B129727) or ethanol.
-
Add O-(trideuteriomethyl)hydroxylamine hydrochloride (Methoxyamine-d3 hydrochloride) and a mild base such as sodium acetate (B1210297) or pyridine (B92270) to neutralize the hydrochloride salt.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to obtain the protected this compound.
Step 4: Deprotection to Yield this compound
Objective: To remove the silyl protecting groups from the C4a and C7 hydroxyls.
Methodology:
-
Dissolve the protected this compound in a solvent such as tetrahydrofuran (B95107) (THF).
-
Add a fluoride (B91410) source to cleave the silyl ethers. Common reagents for this purpose include tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid-pyridine complex (HF-pyridine).
-
Stir the reaction at room temperature and monitor its completion by TLC or HPLC.
-
Once the deprotection is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the final product, this compound, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or preparative HPLC to obtain the final product of high purity. A Chinese patent suggests that a final purity of over 93% can be achieved through chromatographic purification.[6]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. The values are based on typical yields for analogous reactions in macrolide synthesis and should be considered as estimates.
Table 1: Reagent Quantities and Molar Ratios (based on 1g of Nemadectin)
| Step | Reagent | Molecular Weight ( g/mol ) | Moles | Molar Ratio (to Nemadectin) |
| 1 | Nemadectin | ~624.8 | 0.0016 | 1.0 |
| TBDMSCl | 150.72 | 0.0035 | 2.2 | |
| Imidazole | 68.08 | 0.0048 | 3.0 | |
| 2 | Protected Nemadectin | ~853.4 | 0.0016 | 1.0 |
| Dess-Martin Periodinane | 424.14 | 0.0024 | 1.5 | |
| 3 | 23-Keto Intermediate | ~851.4 | 0.0016 | 1.0 |
| Methoxyamine-d3 HCl | 86.54 | 0.0024 | 1.5 | |
| Sodium Acetate | 82.03 | 0.0024 | 1.5 | |
| 4 | Protected this compound | ~881.5 | 0.0016 | 1.0 |
| TBAF (1M in THF) | - | 0.0035 | 2.2 |
Table 2: Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Expected Yield (%) | Purity (%) |
| 1 | Di-TBDMS-Nemadectin | 1.37 | 85-95 | >95 |
| 2 | 23-Keto-Di-TBDMS-Nemadectin | 1.36 | 80-90 | >95 |
| 3 | Di-TBDMS-Moxidectin-d3 | 1.41 | 85-95 | >90 |
| 4 | This compound | 1.03 | 80-90 | >98 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from nemadectin.
Caption: Synthetic workflow for this compound from nemadectin.
This guide provides a detailed framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization for scale and specific laboratory conditions. Appropriate analytical techniques, including NMR and mass spectrometry, are essential for the characterization and confirmation of the final deuterated product.
References
- 1. Moxidectin synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN111825693B - Method for synthesizing moxidectin - Google Patents [patents.google.com]
- 4. WO2008005381A2 - Process for the preparation of moxidectin comprising a step of microbiologically mediated oxidation of 23 -hydroxy- ll- f28249 -alpha to 23-keto-ll-f28249-alpha - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN103664989A - Method used for preparing moxidectin using nemadectin fermentation broth - Google Patents [patents.google.com]
Moxidectin-d3: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin-d3 is the deuterated form of Moxidectin, a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones. It is widely utilized as an internal standard in pharmacokinetic and residue analysis studies of Moxidectin due to its similar chemical and physical properties to the parent compound, with the key difference being a higher mass that allows for clear differentiation in mass spectrometry-based assays. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its primary mechanism of action.
Physicochemical Properties
The physicochemical properties of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical data for this compound. It is important to note that while some data points are specific to the deuterated form, others are derived from the non-deuterated Moxidectin, as these properties are not expected to differ significantly with isotopic labeling.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (2R,2a'E,2a1'S,4Z,4'E,5S,6S,6'R,8'E,11'R,15'S,17a'R,20'R,20a'R)-2a1',20'-dihydroxy-4-((methoxy-d3)imino)-5,6',8',19'-tetramethyl-6-((E)-4-methylpent-2-en-2-yl)-2a1',3,4,5,6,6',7',10',11',14',15',17a',20',20a'-tetradecahydro-2'H,17'H-spiro[pyran-2,13'-[1][2]methano[3][4]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one | [3] |
| Synonym | CL-301423-d3 | [3] |
| Molecular Formula | C₃₇H₅₀D₃NO₈ | [3][5] |
| Molecular Weight | 642.84 g/mol | [5] |
| Physical State | Solid | [3] |
| Appearance | White to pale yellow powder | [4] |
| Melting Point | 145-154 °C (for Moxidectin) | [4][6] |
| Boiling Point | Expected to be around 160 °C (for Moxidectin in oily form) | [6] |
| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₃) | [3][5] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.51 mg/L (for Moxidectin), pH-independent | [4][7][8] |
| Organic Solvent Solubility | Soluble in Chloroform and Methanol. Readily soluble in methylene (B1212753) chloride, diethyl ether, ethanol, acetonitrile, and ethyl acetate. | [3][7] |
| pKa | 12.8 (for Moxidectin) | [6] |
| LogP (Octanol/Water) | 6.0 (for Moxidectin) | [6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines the general principles and common protocols for measuring the key parameters listed above.
Melting Point Determination (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) <741> guidelines.[7][9]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (typically 0.8-1.2 mm internal diameter).
Procedure:
-
Sample Preparation: The this compound powder is finely ground and, if necessary, dried to remove any residual solvent or moisture.
-
Capillary Loading: A small amount of the powdered sample is packed into the bottom of a capillary tube to a height of 2.5-3.5 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, starting from about 5 °C below the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range.
Solubility Determination (Shake-Flask Method)
This protocol is a widely accepted method for determining thermodynamic solubility.[10][11]
Principle: The solubility of a substance in a particular solvent is the maximum concentration that can be achieved at a given temperature and pressure, forming a saturated solution in equilibrium with the solid substance.
Apparatus:
-
Glass vials with screw caps.
-
A constant temperature shaker or incubator.
-
Analytical balance.
-
Centrifuge.
-
HPLC-UV or LC-MS/MS system for concentration analysis.
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a glass vial.
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of dissolved this compound is determined using a validated analytical method like HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of this compound is used for quantification.
pKa Determination (Potentiometric Titration)
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 112.[12][13][14]
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which a substance exists in equal proportions of its ionized and non-ionized forms. Potentiometric titration involves measuring the pH of a solution as a titrant (a strong acid or base) is added.
Apparatus:
-
pH meter with a calibrated electrode.
-
Automated or manual burette.
-
Stirring plate and stir bar.
-
Jacketed titration vessel to maintain a constant temperature.
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the pH values at different stages of neutralization.
LogP Determination (HPLC Method)
This protocol describes a common and rapid method for estimating the octanol-water partition coefficient (LogP).[1][15][16][17][18]
Principle: The LogP is a measure of a compound's lipophilicity. The HPLC method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its LogP value.
Apparatus:
-
Reversed-phase HPLC system with a UV detector.
-
A C18 or similar nonpolar stationary phase column.
-
A set of reference compounds with known LogP values.
Procedure:
-
Calibration: A series of standard compounds with a range of known LogP values are injected onto the HPLC column. Their retention times are recorded.
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: this compound is injected onto the same column under the identical mobile phase conditions.
-
LogP Calculation: The retention time of this compound is measured, its k' is calculated, and its LogP value is determined from the calibration curve.
Mechanism of Action: Signaling Pathway
Moxidectin exerts its anthelmintic effect by targeting the nervous and muscular systems of invertebrates. Its primary mechanism of action involves the potentiation of neurotransmitter-gated chloride ion channels, leading to paralysis and death of the parasite.[8][19][20][21] Moxidectin selectively binds to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels.[8][19] This binding increases the permeability of the cell membrane to chloride ions, resulting in an influx of Cl⁻.[19] This influx leads to hyperpolarization of the neuronal or muscle cell membrane, making it less excitable and disrupting neurotransmission, which ultimately causes flaccid paralysis of the parasite.[5][19]
Caption: Moxidectin's mechanism of action in invertebrate nerve and muscle cells.
Experimental Workflow for Physicochemical Profiling
The determination of the physicochemical properties of a new chemical entity like this compound follows a structured workflow to ensure comprehensive characterization.
Caption: A typical workflow for the physicochemical profiling of this compound.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound, a critical tool in pharmaceutical research and development. The presented information on its molecular properties, solubility, and partitioning behavior, along with an understanding of its mechanism of action, serves as a valuable resource for scientists engaged in the formulation, analytical method development, and pharmacokinetic evaluation of Moxidectin. The provided diagrams offer a clear visualization of its biological activity and the experimental workflow for its characterization.
References
- 1. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. AOP-Wiki [aopwiki.org]
- 4. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 5. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 6. The surprising activity of GABA at excitatory invertebrate neurotransmitter receptors | Michael Sars Centre | UiB [uib.no]
- 7. thinksrs.com [thinksrs.com]
- 8. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 19. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Moxidectin - Wikipedia [en.wikipedia.org]
Moxidectin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Moxidectin-d3, a deuterated analog of the potent anthelmintic agent Moxidectin (B1677422). This document is intended to serve as a comprehensive resource, detailing its fundamental properties, mechanism of action, and its critical application in analytical methodologies.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Moxidectin, which is widely used as an internal standard in quantitative bioanalytical assays. The incorporation of deuterium (B1214612) atoms results in a higher mass, allowing for its differentiation from the unlabeled Moxidectin in mass spectrometry-based methods, without altering its chemical properties.
| Property | Value |
| CAS Number | 1216461-18-5 |
| Molecular Formula | C₃₇H₅₀D₃NO₈ |
| Molecular Weight | 642.84 g/mol |
Mechanism of Action of Moxidectin
Moxidectin exerts its antiparasitic effects by targeting the nervous and muscular systems of invertebrates.[1][2][3][4][5] Its primary mechanism of action involves the selective binding to glutamate-gated chloride ion channels, which are crucial for neurotransmission in parasites.[1][2][3][4][5] This binding leads to an increased influx of chloride ions into the nerve and muscle cells, causing hyperpolarization of the cell membranes.[1][2][3] This hyperpolarization disrupts nerve signal transmission, leading to flaccid paralysis and eventual death of the parasite.[1][2][3] Moxidectin also acts on GABA-gated chloride channels, further contributing to its paralytic effect on the parasites.[2][3][4]
Application in Bioanalytical Methods
This compound is an indispensable tool for the accurate quantification of Moxidectin in biological matrices. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is well-established.[6]
Experimental Workflow for Moxidectin Quantification
The following diagram illustrates a typical workflow for the quantification of Moxidectin in a plasma sample using this compound as an internal standard.
Experimental Protocols
A generalized experimental protocol for the quantification of Moxidectin in plasma using this compound is outlined below. This protocol is based on common methodologies found in the literature and should be optimized for specific laboratory conditions.[7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.[8]
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[8]
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following table summarizes typical instrument conditions for the analysis of Moxidectin.
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC |
| Column | C18 or C8 reversed-phase column[7][9] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[7] |
| Mobile Phase B | Acetonitrile or Methanol[7] |
| Flow Rate | 0.2 - 0.4 mL/min[7] |
| Injection Volume | 5 - 10 µL[7] |
| Column Temperature | 30 - 40 °C[7] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Moxidectin) | m/z 640.4 → 528.5[9] |
| MRM Transition (this compound) | To be determined based on the specific labeled position |
3. Calibration and Quantification
-
Prepare calibration standards by spiking blank plasma with known concentrations of Moxidectin.[8]
-
Process and analyze the calibration standards and quality control samples along with the unknown samples.
-
The concentration of Moxidectin in the unknown samples is determined by calculating the peak area ratio of Moxidectin to this compound and comparing it to the calibration curve.
Conclusion
This compound is a critical reagent for researchers and scientists in the field of drug development and pharmacokinetics. Its use as an internal standard ensures the reliability and accuracy of analytical methods for the quantification of Moxidectin in various biological matrices. This guide provides a foundational understanding of its properties, mechanism of action, and application in a key experimental protocol.
References
- 1. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 2. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moxidectin - Wikipedia [en.wikipedia.org]
- 6. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Purity: A Technical Guide to Moxidectin-d3 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving precision and accuracy. This technical guide provides an in-depth analysis of the isotopic purity of Moxidectin-d3, a commonly used internal standard for the quantification of the anthelmintic drug Moxidectin.
This document outlines the importance of isotopic purity, presents available data from commercial suppliers, and details a comprehensive experimental protocol for the verification of isotopic distribution using high-resolution mass spectrometry.
The Critical Role of Isotopic Purity
An ideal stable isotope-labeled internal standard should be chemically identical to the analyte but with a distinct mass difference. However, the synthesis of these standards is often not perfect, leading to the presence of unlabeled analyte (d0) and molecules with varying degrees of deuteration (e.g., d1, d2). High isotopic purity is crucial as the presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration in the sample. Conversely, an inaccurate understanding of the isotopic distribution can affect the linearity and accuracy of the calibration curve.
Commercial Availability and Purity Specifications
This compound is available from several commercial suppliers, with stated specifications for both chemical and isotopic purity. The chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC), while the isotopic purity is assessed by mass spectrometry.
| Supplier/Brand | Chemical Purity (by HPLC) | Isotopic Purity Specification |
| MedchemExpress | 95.71%[1] | Isotopic Enrichment: 99.5% |
| Cayman Chemical | Not Specified | ≥99% deuterated forms (d1-d3) |
| LGC Standards (TRC) | >95%[2][3][4] | Not Specified |
Note: While "isotopic enrichment" provides a general measure of deuteration, it does not detail the specific distribution of the different isotopologues (d0, d1, d2, d3). A comprehensive assessment of isotopic purity requires a more detailed analysis of this distribution.
Experimental Protocol for Isotopic Purity Assessment
The following protocol outlines a robust method for determining the isotopic purity and distribution of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Materials and Reagents
-
This compound internal standard
-
Moxidectin reference standard
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (or other suitable modifier)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a UHPLC system
Sample Preparation
A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
Liquid Chromatography Conditions
While direct infusion can be used for a quick assessment, chromatographic separation is recommended to resolve any potential impurities that may interfere with the mass spectrometric analysis.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A shallow gradient can be employed to ensure good peak shape.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
High-Resolution Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Moxidectin.
-
Scan Mode: Full scan mode with high resolution (>60,000) is essential to resolve the isotopic peaks of Moxidectin and its deuterated analogue.
-
Mass Range: A scan range that encompasses the expected m/z values of Moxidectin and this compound and their isotopic clusters is selected (e.g., m/z 600-700).
-
Source Parameters: Optimized to achieve stable and robust ionization.
Data Analysis and Isotopic Distribution Calculation
-
Acquire the full scan mass spectrum of the this compound standard.
-
Identify the isotopic cluster corresponding to the protonated molecule [M+H]⁺. For Moxidectin, the monoisotopic mass is approximately 639.39 g/mol , so the [M+H]⁺ ion is expected at m/z 640.39. For this compound, the expected [M+H]⁺ is at m/z 643.41.
-
Extract the ion chromatograms for the m/z values corresponding to the d0, d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.
Isotopic Distribution (%) = (Area of individual isotopologue / Sum of areas of all isotopologues) x 100
Visualizing the Workflow and Logical Relationships
To better illustrate the process of assessing the isotopic purity of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Logical relationship between the analytical process and the resulting purity data.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the reliability of quantitative bioanalytical methods. While commercial suppliers provide general specifications, a detailed in-house verification of the isotopic distribution is highly recommended for rigorous scientific studies and regulated drug development. The LC-HRMS method detailed in this guide provides a robust framework for researchers to confidently assess the quality of their this compound internal standard, thereby ensuring the integrity and accuracy of their analytical data.
References
A Technical Guide to Moxidectin-d3 as an Internal Standard in Bioanalysis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and mechanism of moxidectin-d3 (B10783334) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of moxidectin (B1677422) in biological matrices. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by correcting for variability during sample preparation and analysis.
The Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of a compound's concentration. The core principle involves adding a known amount of an isotopically enriched version of the analyte—the internal standard (IS)—to the sample at the earliest stage of the workflow.
This compound is an ideal internal standard for moxidectin. It is chemically identical to moxidectin, except that three hydrogen atoms have been replaced with deuterium (B1214612) atoms. This modification results in a mass increase of 3 Daltons.
Key Advantages:
-
Similar Physicochemical Behavior: this compound co-elutes chromatographically with moxidectin and exhibits nearly identical ionization efficiency and extraction recovery.
-
Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by other components in the biological matrix.
-
Accurate Quantification: By measuring the ratio of the mass spectrometer's response of the analyte to the internal standard, precise quantification is achieved, correcting for sample loss during preparation steps.
The logical relationship below illustrates how the internal standard mirrors the analyte through the analytical process, enabling robust quantification.
Physicochemical Properties
The minor structural difference between moxidectin and its deuterated analog is key to its function, making it distinguishable by mass but not by chemical behavior.
| Property | Moxidectin | This compound | Reference |
| Molecular Formula | C₃₇H₅₃NO₈ | C₃₇H₅₀D₃NO₈ | [1][2] |
| Molecular Weight | 639.8 g/mol | 642.8 g/mol | [1][2] |
| Chemical Nature | Second-generation macrocyclic lactone | Deuterated macrocyclic lactone | [3][4] |
| Function | Antiparasitic agent (Analyte) | Internal Standard for Quantification | [1] |
Context: Moxidectin's Mechanism of Action
To appreciate its application in research, understanding moxidectin's primary biological function is essential. Moxidectin is a potent endectocide used in both veterinary and human medicine.[3] Its antiparasitic effect stems from its interaction with specific neurotransmitter receptors in invertebrates.[5][6]
Moxidectin acts as a high-affinity agonist for glutamate-gated chloride channels (GluCl) and gamma-aminobutyric acid (GABA)-gated chloride channels, which are crucial for nerve and muscle cell function in parasites.[3][4][7] Binding to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane.[6] This results in flaccid paralysis and ultimately the death of the parasite.[5][6]
Standard Bioanalytical Workflow Using this compound
The following diagram outlines a typical experimental workflow for quantifying moxidectin in a plasma sample using this compound. Each step is critical for achieving reliable and reproducible results.
Quantitative Data for LC-MS/MS Method Development
The tables below summarize typical starting parameters for developing a robust LC-MS/MS method for moxidectin. Optimization is recommended for specific instrumentation and matrices.
Table 5.1: Mass Spectrometry Parameters Ionization Mode: Electrospray Ionization, Positive (ESI+)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Note | Reference |
| Moxidectin | 640.4 | 528.5 | Quantification | [8] |
| Moxidectin | 640.4 | 123.1 | Confirmation | [9] |
| This compound | 643.4 | 531.5 or 528.5 | Internal Standard (IS) | [1] |
Note: The precursor ion for this compound is shifted by +3 Da due to the deuterium labels. The product ion may or may not shift depending on whether the labeled portion is retained in the monitored fragment.
Table 5.2: Typical Liquid Chromatography Parameters
| Parameter | Typical Setting | Reference |
| System | UHPLC or HPLC | [10][11] |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent | [10][11][12] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water | [10][11] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | [10] |
| Flow Rate | 0.2 - 0.4 mL/min | [10][11] |
| Injection Volume | 5 - 10 µL | [10][13] |
| Column Temp. | 30 - 40 °C | [10] |
| Elution Type | Gradient | [8][10] |
Detailed Experimental Protocol: Moxidectin in Plasma
This protocol provides a generalized procedure for the quantification of moxidectin in plasma using this compound as an internal standard.
6.1. Materials and Reagents
-
Moxidectin and this compound analytical standards
-
Human or animal plasma (blank)
-
Acetonitrile (HPLC grade), chilled
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
6.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve moxidectin and this compound in methanol or acetonitrile to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the moxidectin stock solution with 50:50 acetonitrile/water to prepare working solutions for calibration curve standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) that yields a robust signal in the analytical matrix.
6.3. Sample Preparation (Protein Precipitation)
-
Aliquoting: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[10]
-
IS Spiking: Add 10 µL of the this compound internal standard working solution to every tube except for the blank matrix.[13] Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.[9][10] The acid can improve precipitation efficiency.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-15,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
6.4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system using the parameters outlined in Tables 5.1 and 5.2 as a starting point.
-
Create an analysis sequence including blank matrix, calibration curve standards, quality control (QC) samples, and unknown samples.
-
Inject the samples and acquire data in Multiple Reaction Monitoring (MRM) mode.
6.5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both moxidectin and this compound.
-
Calculate the peak area ratio (Moxidectin Area / this compound Area) for all standards and samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of moxidectin in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Guide: Solubility of Moxidectin-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Moxidectin-d3 in various organic solvents. This compound is the deuterated form of Moxidectin, commonly used as an internal standard in analytical quantification by GC- or LC-MS.[1] Given that deuterium (B1214612) labeling results in a negligible change in physicochemical properties, the solubility data for Moxidectin is presented here as a reliable proxy for this compound. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts.
Quantitative Solubility Data
Moxidectin is a lipophilic compound, indicating poor water solubility and good solubility in organic solvents.[2] A compilation of quantitative solubility data for Moxidectin in various organic solvents is presented in Table 1. This data is crucial for preparing stock solutions, formulating drug products, and designing analytical methods.
Table 1: Solubility of Moxidectin in Selected Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
|---|---|---|---|
| Dimethylformamide (DMF) | ~ 30 | Not Specified | Data from product information sheet.[3] |
| Ethanol | ~ 25 | Not Specified | Data from product information sheet.[3] |
| Dimethyl Sulfoxide (DMSO) | ~ 20 | Not Specified | Data from product information sheet.[3] |
| Dichloromethane | 125 | 20 | Data from pesticide properties database.[4] |
| Ethanol | 163.6 | 50 (323.15 K) | Calculated from mole fraction (0.2229).[5][6] |
| Methanol | 74.4 | 50 (323.15 K) | Calculated from mole fraction (0.1053).[5][6] |
| Isopropanol | 32.8 | 50 (323.15 K) | Calculated from mole fraction (0.04552).[5][6] |
| Ethylene Glycol | 15.2 | 50 (323.15 K) | Calculated from mole fraction (0.02103).[5][6] |
| Acetonitrile | Readily Soluble | Not Specified | Qualitative assessment.[7] |
| Ethyl Acetate | Readily Soluble | Not Specified | Qualitative assessment.[7] |
| Chloroform (B151607) | Soluble | Not Specified | Qualitative assessment for this compound.[1] |
| Water | 0.00051 | Not Specified | Very slightly soluble.[2][7] |
Note: Product data sheets for this compound qualitatively state it is soluble in chloroform and methanol.[1]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for pharmaceutical research. The following sections describe a common and reliable method for measuring the solubility of compounds like Moxidectin.
2.1 Gravimetric Method for Equilibrium Solubility
This method, detailed in a study on Moxidectin's solubility in aqueous co-solvent mixtures, determines solubility by measuring the mass of solute dissolved in a known mass of solvent at equilibrium.[5][8]
Materials and Apparatus:
-
Moxidectin (recrystallized to ≥99.5% purity)[5]
-
Analytical grade organic solvents
-
Jacketed glass vessel for temperature control
-
Magnetic stirrer
-
Analytical balance (uncertainty ±0.1 mg)
-
Thermostatic bath
-
Vacuum oven
Procedure:
-
Solvent Preparation: Prepare the desired organic solvent or solvent mixture.
-
Equilibration: Add an excess amount of Moxidectin solid to a jacketed glass vessel containing a known volume (e.g., 60 mL) of the solvent.[5]
-
Stirring: Seal the vessel and stir the mixture continuously at a constant temperature for at least 10 hours to ensure the solution reaches equilibrium.[5]
-
Settling: Stop the stirring and allow the suspension to settle for a minimum of 8 hours, permitting the undissolved solid to precipitate completely.[5]
-
Sampling: Carefully withdraw a sample from the clear supernatant liquid using a pre-warmed syringe.
-
Mass Determination: Weigh the collected sample (supernatant) precisely.
-
Solvent Evaporation: Place the weighed sample in a vacuum oven at a suitable temperature (e.g., 313.15 K) until the solvent has completely evaporated and a constant weight of the residual solid (Moxidectin) is achieved.
-
Calculation: The solubility is calculated from the mass of the dissolved Moxidectin and the mass of the solvent (initial sample mass minus residual solid mass).
2.2 Solid Phase Analysis
To ensure the solid phase did not undergo transformation (e.g., forming a solvate or changing its polymorphic form) during the experiment, the residual solid is typically analyzed using X-ray Powder Diffraction (XRPD).[5][8] This confirms that the measured solubility corresponds to the original crystalline form of the compound.
2.3 High-Performance Liquid Chromatography (HPLC) Method
An alternative to the gravimetric method is to quantify the solute concentration in the saturated solution using HPLC.[9]
Procedure:
-
Prepare the saturated solution as described in steps 1-5 of the gravimetric method.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove all undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the HPLC instrument.
-
Analyze the sample using a validated HPLC method with UV or MS detection to determine the precise concentration of Moxidectin.[9]
Visualizations: Workflow and Mechanism of Action
3.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
3.2 Mechanism of Action of Moxidectin
Moxidectin exerts its antiparasitic effect by targeting specific neurotransmitter receptors in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[10][11]
Caption: Moxidectin's Mechanism of Action on Parasite Ion Channels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Moxidectin (Ref: CL 301423) [sitem.herts.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Determination and Correlation of Moxidectin Solubility in Aqueous Cosolvents of Methanol, Ethanol, Isopropanol, and Ethylene Glycol - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. uniscience.co.kr [uniscience.co.kr]
- 11. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Moxidectin-d3 for Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Moxidectin-d3 as an internal standard in the quantitative bioanalysis of the potent antiparasitic agent, Moxidectin (B1677422). High-precision quantification of Moxidectin in biological matrices is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and clinical monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting sample preparation variability and matrix effects, ensuring the accuracy and reliability of analytical data.
The Role of this compound in Bioanalysis
This compound is an isotopically labeled form of Moxidectin, where three hydrogen atoms have been replaced with deuterium.[1] This subtle alteration in mass allows it to be distinguished from the parent Moxidectin by a mass spectrometer, while its chemical and physical properties remain nearly identical. This characteristic is fundamental to its function as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] It co-elutes with Moxidectin, experiences similar ionization efficiency and potential matrix suppression, and behaves almost identically during sample extraction and processing.[2] This ensures that any analyte loss or variation during the analytical process is mirrored by the internal standard, allowing for accurate quantification.
Experimental Methodologies for Quantitative Analysis
The robust and sensitive quantification of Moxidectin is predominantly achieved through LC-MS/MS. The following sections detail a generalized workflow and specific parameters collated from various validated methods.
Sample Preparation
The initial and most critical step in the bioanalytical workflow is the extraction of Moxidectin and this compound from the biological matrix. The choice of method depends on the matrix (e.g., plasma, blood, tissue) and the desired level of cleanliness.
-
Protein Precipitation (PPT): This is a rapid and straightforward method commonly used for plasma and serum samples.[3] Acetonitrile (B52724) is a frequently used precipitation solvent.[4]
-
Protocol: To a known volume of the biological sample (e.g., 100-400 µL), a specific volume of cold acetonitrile containing the this compound internal standard is added.[4] The mixture is vortexed to ensure thorough mixing and precipitation of proteins. Following centrifugation, the clear supernatant is collected for analysis.[3]
-
-
Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup, effectively removing phospholipids (B1166683) and other interfering substances, which is particularly beneficial for complex matrices or when lower detection limits are required. Oasis HLB cartridges are a common choice for the extraction of Moxidectin.[5]
Liquid Chromatography (LC)
The chromatographic separation is essential for isolating Moxidectin and this compound from other endogenous components of the sample extract before they enter the mass spectrometer.
-
Columns: Reversed-phase columns, such as C18 and C8, are ubiquitously used for the separation.[3][6][7]
-
Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[6][8] Gradient elution is commonly employed to achieve optimal separation and shorter run times.[7][9]
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis.
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for Moxidectin, typically operated in the positive ion mode, which generally yields a better response.[3]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and a specific product ion generated through collision-induced dissociation. This highly specific detection method minimizes background noise and enhances sensitivity.
Typical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Moxidectin | 640.4 | 528.5 | [7][9] |
| Moxidectin | 638.40 | 236.30 | [6] |
| Moxidectin | 638.3 | 602.4, 236.2, 247.1 | [4] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Moxidectin.
Table 1: Linearity and Limits of Quantification (LOQ)
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Plasma | 0.1 - 1000 | 0.1 | [6][7] |
| Rat Plasma | 1.00 - 200 | 1.00 | [10] |
| Human Plasma | 0.2 - 1000 | 0.2 | [5] |
| Venous/Capillary Blood | Not Specified | 0.5 / 2.5 | [7][9] |
| Wombat Plasma | Not Specified | 0.01 | [2] |
Table 2: Accuracy and Precision
| Matrix | Concentration Levels (QC) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Rat Plasma | LLOQ, LQC, MQC, HQC | 2.6 - 7.2 | 4.4 - 6.4 | 100.1 - 103.6 | [10] |
| Human Plasma | 0.2, 400, 1000 ng/mL | 11.9, 5.7, 2.7 | Within 5.0% of nominal | Within 5.0% of nominal | [5] |
| Blood/Plasma Microsamples | Not Specified | < 12.6 | < 12.6 | Not Specified | [9] |
| Sheep Plasma | 0.25, 1, 10, 50 µg/mL | 0.4 - 2.3 | Not Assessed | Not Specified | [4] |
Table 3: Recovery
| Matrix | Concentration Levels | Recovery (%) | Reference |
| Rat Plasma | Not Specified | > 94.1 | [10] |
| Human Plasma | 0.2, 400, 1000 ng/mL | 94, 75, 71 | [5] |
| Blood/Plasma Microsamples | Not Specified | 80.7 - 111.2 | [9] |
| Wombat Plasma/Faeces/Fur | Not Specified | 95 - 105 | [2] |
Visualizing the Workflow
To better illustrate the processes involved in the quantitative bioanalysis of Moxidectin using this compound as an internal standard, the following diagrams have been generated.
Caption: General workflow for Moxidectin bioanalysis.
Caption: Logic of data analysis using an internal standard.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Moxidectin in various biological matrices. The methodologies outlined in this guide, centered around LC-MS/MS, provide the necessary sensitivity and selectivity for demanding bioanalytical applications. The compiled data from numerous studies underscores the robustness and reliability of these methods, making them suitable for pharmacokinetic research, drug development, and regulatory monitoring. The consistent performance across different laboratories and matrices highlights the value of a well-characterized, stable isotope-labeled internal standard in modern bioanalysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection [frontiersin.org]
- 5. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Revolutionizing Moxidectin Analysis: A Validated LC-MS/MS Method Using a Deuterated Internal Standard
Introduction
Moxidectin (B1677422), a macrocyclic lactone endectocide, is a vital anthelmintic agent in veterinary and human medicine for treating and controlling parasitic infections.[1][2] Its efficacy and safety profile have led to its widespread use, necessitating robust and sensitive analytical methods for pharmacokinetic studies, residue monitoring in food products, and clinical diagnostics.[1][3] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Moxidectin in biological matrices. The use of a stable isotope-labeled internal standard, Moxidectin-d3, ensures the highest level of accuracy and precision by compensating for matrix effects and variations in sample processing.
This method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for the reliable determination of Moxidectin concentrations. The straightforward protein precipitation extraction procedure and the specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer make this method ideal for high-throughput analysis.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines the extraction of Moxidectin from plasma or serum.
-
Aliquoting: In a clean microcentrifuge tube, pipette 200 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to each sample, blank, and quality control sample.
-
Protein Precipitation: Add 600 µL of cold acetonitrile (B52724) (containing 1% formic acid for enhanced precipitation) to each tube.[1]
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1] Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new clean tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (a 10:90 mixture of mobile phase A and B). Vortex for 1 minute to ensure complete dissolution.[1]
-
Final Centrifugation: Centrifuge the reconstituted sample at 12,000 rpm for 10 minutes to remove any remaining particulates.[1]
-
Analysis: Transfer the final clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrument conditions that should be optimized for the specific instrumentation used.
-
Chromatographic Separation: Inject 5-10 µL of the prepared sample onto the LC system.[1] Separation is typically achieved using a C18 or C8 reversed-phase column.[1][4] A gradient elution is often employed to ensure good peak shape and separation from matrix interferences.[4]
-
Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. Moxidectin and this compound are detected using electrospray ionization (ESI) in positive mode.[1][5] Quantification is performed using Multiple Reaction Monitoring (MRM) by monitoring the transitions of the precursor ions to their respective product ions.[1]
Quantitative Data Summary
The following tables summarize the typical quantitative performance of this LC-MS/MS method for Moxidectin analysis.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC System |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[1][6] or Luna C8(2) (30 x 2.0 mm, 3 µm)[1][4] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[1][6] |
| Mobile Phase B | Acetonitrile[1][6] |
| Flow Rate | 0.2 - 0.4 mL/min[1][6] |
| Injection Volume | 5 - 10 µL[1] |
| Column Temperature | 30 - 40 °C[1] |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |
| Capillary Voltage | 3.5 kV[1][5] |
| Source Temperature | 150 °C[1][5] |
| Desolvation Temperature | 500 °C[1][5] |
| Desolvation Gas Flow | 800 L/h[1][5] |
Table 2: MRM Transitions for Moxidectin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Moxidectin | 640.4 | 528.5 (Quantification)[1][4] | ESI+ |
| Moxidectin | 640.4 | 123.1 (Confirmation)[5] | ESI+ |
| This compound | 643.5 | Not specified in search results | ESI+[5][7] |
Table 3: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL[4] |
| Intra- and Inter-assay Precision (%RSD) | < 15%[4][6] |
| Accuracy (% Recovery) | 80.7 - 111.2%[4] |
| Matrix Effect | 91.2 - 96.2%[6] |
| Extraction Recovery | > 94.1%[6] |
Visualizations
Caption: Workflow for the extraction of Moxidectin from biological matrices.
Caption: Logical flow of the LC-MS/MS analysis for Moxidectin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scielo.br [scielo.br]
- 4. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitation of Moxidectin in Plasma by LC-MS/MS using Moxidectin-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of moxidectin (B1677422) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, moxidectin-d3 (B10783334), to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring reliable determination of moxidectin concentrations in a biological matrix.
Introduction
Moxidectin is a potent, broad-spectrum endectocide used in veterinary and human medicine for the treatment and control of various internal and external parasites.[1] Accurate measurement of moxidectin concentrations in plasma is crucial for pharmacokinetic analysis, dose optimization, and ensuring safety and efficacy.[1][2] This document provides a detailed protocol for the quantitative analysis of moxidectin in plasma using LC-MS/MS with this compound as the internal standard. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[2]
Experimental Workflow
The overall experimental workflow for the quantitation of moxidectin in plasma is depicted below.
Caption: Experimental workflow for moxidectin quantitation in plasma.
Experimental Protocols
Materials and Reagents
-
Moxidectin reference standard
-
This compound internal standard (IS)[3]
-
HPLC or UPLC grade acetonitrile (B52724), methanol, and water[1][3]
-
Formic acid and/or ammonium (B1175870) formate[1][3][4]
-
Blank plasma from the same species as the study samples
Instrumentation
-
A UHPLC or HPLC system coupled with a triple quadrupole mass spectrometer.[1]
-
A reversed-phase C18 or C8 analytical column is typically used for separation.[1][5]
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.[4][6]
-
Add a specified amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 1% formic acid, if desired) to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[6]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC System[1] |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[1][4] |
| Mobile Phase A | 10 mM ammonium formate (B1220265) with 0.1% formic acid in water[1][4] |
| Mobile Phase B | Acetonitrile[1][4] |
| Flow Rate | 0.2 - 0.4 mL/min[1] |
| Injection Volume | 5 - 10 µL[1] |
| Column Temperature | 30 - 40 °C[1] |
| MS/MS System | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | ~3.5 kV[1] |
| Source Temperature | ~150 °C[1] |
| Desolvation Temperature | ~500 °C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Moxidectin: 640.4 → 528.5 (Quantifier), other transitions for confirmation[1][5]. This compound: 643.5 → precursor ion[3] |
Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of moxidectin, covering the expected concentration range of the unknown samples (e.g., 1.0 - 200 ng/mL).[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[4]
-
Process the calibration standards and QC samples alongside the unknown plasma samples using the described sample preparation protocol.
-
Generate a calibration curve by plotting the peak area ratio of moxidectin to this compound against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is often used.[3]
-
Determine the concentration of moxidectin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The performance of a validated bioanalytical method for moxidectin in plasma is summarized in the tables below. These values are representative and may vary between laboratories and specific method protocols.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 200 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [4] |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Low QC (5.0 ng/mL) | 2.6 - 7.2 | 4.4 - 6.4 | 100.3 - 103.6 | 100.1 - 103.0 | [4] |
| Mid QC (50.0 ng/mL) | 2.6 - 7.2 | 4.4 - 6.4 | 100.3 - 103.6 | 100.1 - 103.0 | [4] |
| High QC (150 ng/mL) | 2.6 - 7.2 | 4.4 - 6.4 | 100.3 - 103.6 | 100.1 - 103.0 | [4] |
Table 3: Recovery and Stability
| Parameter | Typical Value | Reference |
| Extraction Recovery | > 94% | [4] |
| Short-term (Bench-top) Stability | Stable for at least 4 hours | [5] |
| Freeze-Thaw Stability | Stable for at least 3 cycles | [5][7] |
| Long-term (Frozen) Stability | Stable for at least 2 months at -20°C | [5] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of moxidectin in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data suitable for demanding applications such as regulated bioanalysis in support of pharmacokinetic studies. The simple protein precipitation protocol allows for high-throughput sample processing. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug development, and veterinary medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for Moxidectin-d3 in Canine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Moxidectin-d3 as an internal standard in pharmacokinetic (PK) studies of moxidectin (B1677422) in canines. The information is intended to guide the design and execution of robust and accurate bioanalytical assays for drug development and research.
Introduction
Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin class of macrocyclic lactones.[1] It is widely used in veterinary medicine for the prevention and treatment of parasitic infections in dogs.[2] Understanding the pharmacokinetic profile of moxidectin is crucial for optimizing dosage regimens and ensuring both efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for quantitative bioanalysis using mass spectrometry, as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
Mechanism of Action
Moxidectin exerts its anthelmintic effect by interfering with neurotransmission in parasites.[1] It selectively binds to glutamate-gated chloride ion channels and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates.[3][4] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane, which results in flaccid paralysis and ultimately the death of the parasite.[3][4] Mammals are generally less susceptible to the toxic effects of moxidectin due to the low affinity of their glutamate-gated chloride channels and the limited ability of moxidectin to cross the blood-brain barrier.[1]
Caption: Moxidectin's mechanism of action signaling pathway.
Pharmacokinetic Profile of Moxidectin in Canines
Moxidectin exhibits distinct pharmacokinetic properties in dogs depending on the formulation and route of administration. Generally, it is characterized by rapid absorption and a long elimination half-life.[2][5]
Table 1: Summary of Moxidectin Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.4 - 2.75 hours | [2][5] |
| Elimination Half-Life (t½) | 11 - 25.9 days | [2][5] |
| Oral Bioavailability | ~90% | [5][6] |
Note: These values can vary based on the specific study, dog breed, and formulation.
Experimental Protocols
Canine Pharmacokinetic Study Design
This protocol outlines a typical pharmacokinetic study in dogs to evaluate orally administered moxidectin using this compound as an internal standard.
Objective: To determine the pharmacokinetic profile of a single oral dose of moxidectin in healthy adult beagle dogs.
Materials:
-
Moxidectin (test article)
-
This compound (internal standard)
-
Healthy adult beagle dogs (n=6-8, mixed gender)
-
Standard canine diet
-
K3-EDTA collection tubes
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate dogs to the research facility for at least 7 days prior to the study.
-
Fasting: Fast the dogs overnight for 12 hours before drug administration, with free access to water.
-
Dosing: Administer a single oral dose of moxidectin (e.g., 250 µg/kg).[7]
-
Blood Sampling: Collect whole blood samples (approximately 2-3 mL) from the jugular or cephalic vein into K3-EDTA tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours post-dose.[8]
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma samples into labeled cryovials and store them at -80°C until bioanalysis.
Caption: Workflow for a canine pharmacokinetic study.
Bioanalytical Method for Moxidectin Quantification in Canine Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of moxidectin in canine plasma, utilizing this compound as an internal standard.
Objective: To accurately quantify moxidectin concentrations in canine plasma samples.
Materials and Reagents:
-
Canine plasma samples
-
Moxidectin and this compound analytical standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[9]
-
LC-MS/MS system
Procedure:
2.1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of moxidectin and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank canine plasma with known concentrations of moxidectin (e.g., 0.1 to 200 ng/mL).[5]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of this compound in methanol.
2.2. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 200 µL of each plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of 1% formic acid in water and vortex.
-
Condition the SPE cartridges with methanol followed by ultrapure water.
-
Load the plasma mixture onto the SPE cartridges.
-
Wash the cartridges with a low-organic solvent mixture (e.g., 5% methanol in water).
-
Elute the analytes with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.3. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for moxidectin and this compound.
-
Table 2: Example MRM Transitions for Moxidectin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Moxidectin | 640.4 | 123.1 |
| This compound | 643.4 | 126.1 |
Note: These transitions should be optimized on the specific mass spectrometer being used.
2.4. Data Analysis
-
Integrate the peak areas for moxidectin and this compound.
-
Calculate the peak area ratio of moxidectin to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of moxidectin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Caption: Sample preparation and analysis workflow for moxidectin.
Data Presentation
The pharmacokinetic parameters should be calculated for each individual dog using non-compartmental analysis. The results should be presented in a clear and concise tabular format.
Table 3: Pharmacokinetic Parameters of Moxidectin in Beagle Dogs Following a Single Oral Dose
| Dog ID | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | AUC₀-∞ (ng·hr/mL) | t½ (days) |
| Dog 1 | |||||
| Dog 2 | |||||
| Dog 3 | |||||
| Dog 4 | |||||
| Dog 5 | |||||
| Dog 6 | |||||
| Mean | |||||
| SD |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC₀-∞: Area under the plasma concentration-time curve from time 0 to infinity. t½: Elimination half-life.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the pharmacokinetic evaluation of moxidectin in canines. The detailed protocols and application notes presented here serve as a valuable resource for researchers and scientists in the field of veterinary drug development, ensuring the generation of high-quality data for regulatory submissions and scientific publications.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of absolute oral bioavailability of moxidectin in dogs using a semi-simultaneous method: influence of lipid co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and dose proportionality of oral moxidectin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxidectin-d3 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422) is a broad-spectrum anthelmintic agent widely used in veterinary medicine to control and treat parasitic infections in livestock and companion animals.[1][2][3] Due to its application in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) for moxidectin in edible tissues and milk to ensure consumer safety.[1] Consequently, the development of sensitive and robust analytical methods for the routine monitoring of moxidectin residues is of paramount importance.
Moxidectin-d3, a deuterated analog of moxidectin, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to those of moxidectin, ensuring similar extraction efficiency and ionization response, which corrects for matrix effects and variations during sample preparation and analysis.[4][5][6] This application note provides detailed protocols for the analysis of moxidectin residues in various veterinary matrices using this compound as an internal standard.
Quantitative Data Summary
The use of this compound as an internal standard provides high accuracy and precision in the quantification of moxidectin residues across various biological matrices. The following tables summarize typical quantitative performance data from validated LC-MS/MS methods.
Table 1: Method Performance for Moxidectin Analysis in Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 ng/mL | [4][5][6] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [4][5] |
| Recovery | 95-105% | [4][5][6] |
| Linearity (r²) | > 0.99 | [7] |
Table 2: Method Performance for Moxidectin Analysis in Animal Tissues (Fat, Liver, Muscle, Kidney)
| Parameter | Fat | Liver | Muscle | Kidney | Reference |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.5 µg/kg | 0.5 µg/kg | 0.5 µg/kg | [8] |
| Limit of Quantification (LOQ) | 1 µg/kg | 1 µg/kg | 1 µg/kg | 1 µg/kg | [8] |
| Recovery | 62.9-89.2% | 62.9-89.2% | 62.9-89.2% | 62.9-89.2% | [8] |
Table 3: Method Performance for Moxidectin Analysis in Milk
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.19 - 0.38 µg/kg | [9] |
| Detection Capability (CCβ) | 50.0 µg/kg | [9] |
Experimental Protocols
Protocol 1: Analysis of Moxidectin in Plasma
This protocol describes the extraction and analysis of moxidectin from animal plasma using protein precipitation followed by LC-MS/MS.
Materials:
-
Animal plasma samples
-
This compound internal standard solution (e.g., 500 ng/mL in acetonitrile)
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, 0.1% (v/v) in water
-
Hexane (B92381), HPLC grade
-
Ammonium (B1175870) acetate (B1210297), 5 mM in acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Spike with an appropriate volume of this compound internal standard solution and vortex briefly.
-
Add 1.5 mL of acetone (B3395972) and vortex for 2 minutes.[6]
-
Centrifuge at 3000 x g for 5 minutes.[6]
-
Transfer the supernatant to a new tube.
-
Add 1.5 mL of 0.1% formic acid in water.[6]
-
Extract twice with 3 mL of hexane by vortexing for 2 minutes and centrifuging at 3000 x g for 5 minutes.[6]
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen at 25°C.[6]
-
Reconstitute the residue in 200 µL of 5 mM ammonium acetate in acetonitrile for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC or HPLC system[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[1][7]
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water[1][7]
-
Column Temperature: 35 °C[7]
-
MS System: Triple Quadrupole Mass Spectrometer[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
MRM Transitions: Monitor at least two transitions for moxidectin and one for this compound. A common transition for moxidectin is 640.4 → 528.5 m/z.[9]
-
Caption: Workflow for Moxidectin Analysis in Plasma.
Protocol 2: Analysis of Moxidectin in Animal Tissues (Fat, Liver, Muscle, Kidney)
This protocol utilizes a matrix solid-phase dispersion (MSPD) technique for the extraction and cleanup of moxidectin from various animal tissues.
Materials:
-
Animal tissue samples (fat, liver, muscle, or kidney)
-
This compound internal standard solution
-
Octadecyl (C18) sorbent, end-capped
-
Alumina-B SPE cartridges
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic anhydride
-
1-methylimidazole
-
Dimethylformamide
-
LC-MS/MS system or HPLC with fluorescence detection
Procedure:
-
Sample Preparation (MSPD):
-
Weigh 0.25 g of homogenized tissue into a glass mortar.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 1 g of C18 sorbent and blend with the tissue using a pestle until a homogenous mixture is obtained.
-
Pack the mixture into an empty SPE cartridge.
-
Wash the column with 2 mL of hexane.
-
Attach an Alumina-B SPE cartridge below the C18-tissue column.
-
Elute moxidectin with 6 mL of methanol.[10]
-
-
Derivatization (for Fluorescence Detection):
-
This step is required for HPLC-FLD but not for LC-MS/MS.
-
Evaporate the eluate to dryness.
-
Reconstitute in a mixture of acetic anhydride, 1-methylimidazole, and dimethylformamide to form a fluorescent derivative.[11]
-
-
LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions outlined in Protocol 1, with potential modifications to the gradient program to optimize separation from tissue matrix components.
-
Caption: Workflow for Moxidectin Analysis in Tissues.
Protocol 3: Analysis of Moxidectin in Milk
This protocol outlines a simple protein precipitation method for the extraction of moxidectin from milk samples.
Materials:
-
Milk samples
-
This compound internal standard solution
-
Acetonitrile, HPLC grade
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette a known volume of milk into a centrifuge tube.
-
Spike with this compound internal standard.
-
Add three volumes of acetonitrile and vortex thoroughly to precipitate proteins.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for direct injection or further cleanup if necessary (e.g., evaporation and reconstitution in mobile phase).
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC or HPLC system
-
Column: Luna C8(2) (30 x 2.0 mm, 3 µm) or equivalent[9]
-
Mobile Phase A: 0.01% acetic acid in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.2 - 0.4 mL/min[1]
-
Injection Volume: 5 - 10 µL[1]
-
Column Temperature: 30 - 40 °C[1]
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: As in Protocol 1.
-
Caption: Workflow for Moxidectin Analysis in Milk.
Logical Relationship: Role of Internal Standard
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices. The following diagram illustrates the logical relationship of how an internal standard corrects for variations in the analytical process.
Caption: Role of this compound as an Internal Standard.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wildlifeteats.com [wildlifeteats.com]
- 7. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]
- 8. Tissue residues and withdrawal time of moxidectin treatment of swine by topical pour-on application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. fao.org [fao.org]
Solid-Phase Extraction Protocol for Moxidectin Utilizing Moxidectin-d3 as an Internal Standard
Application Note and Protocol
This document provides a detailed protocol for the solid-phase extraction (SPE) of moxidectin (B1677422) from biological matrices, employing Moxidectin-d3 as an internal standard for accurate quantification. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, residue analysis, and other applications requiring the precise measurement of moxidectin.
Introduction
Moxidectin is a potent macrocyclic lactone endectocide used in veterinary and human medicine.[1] Accurate quantification of moxidectin in biological samples is crucial for assessing its efficacy, safety, and pharmacokinetic profile. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration prior to chromatographic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting analyte losses during sample preparation and compensating for matrix effects, thereby ensuring the highest accuracy and precision in quantitative analysis.[2]
This protocol outlines a robust SPE procedure using Oasis HLB cartridges, which are effective for the extraction of a broad range of acidic, neutral, and basic compounds. The methodology is adaptable for various biological matrices, including plasma, serum, and tissue homogenates.
Quantitative Data Summary
The following table summarizes key quantitative data from various validated methods for moxidectin quantification. These values can serve as a benchmark for method validation and performance evaluation.
| Parameter | Matrix | SPE Sorbent | Internal Standard | Recovery (%) | LOQ | Analytical Method | Reference |
| Recovery | Wombat Plasma, Faeces, Fur | Not Specified | This compound | 95 - 105 | 0.05 ng/mL (plasma) | LC-MS/MS | [2] |
| Recovery | Human Plasma | Oasis HLB | Ivermectin | 71 - 94 | 0.2 ng/mL | HPLC-FD | [3] |
| Recovery | Bovine Tissues | C18 | Not Specified | > 80 | 1 ng/g | HPLC-FD | [4][5] |
| Recovery | Cattle Plasma | Not Specified | Not Specified | > 75 | 0.1 ng/mL | HPLC-FD | [6] |
| Recovery | Rat Plasma | Liquid-Liquid Extraction | Avermectin B1a | > 94.1 | 1.00 ng/mL | UHPLC-MS/MS | [7][8] |
| Recovery | Lamb Serum | Dispersive SPE (C18/PSA) | Not Specified | 80.0 - 107.3 | 2.0 ng/mL | HPLC-ESI-MS/MS | [9] |
| Recovery | Milk | Magnetic β-Cyclodextrins/Acrylic Acid | Not Specified | 93.8 - 112.5 | 0.1 ng/mL | LC-FLD | [10] |
Experimental Protocol
This protocol details the solid-phase extraction of moxidectin from a plasma sample using this compound as the internal standard.
Materials and Reagents
-
Moxidectin and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (optional, for protein precipitation enhancement)
-
Oasis HLB SPE cartridges (e.g., 3 cc, 60 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes and appropriate tips
-
Clean collection tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
Sample Preparation
-
Aliquoting: Transfer 1 mL of the plasma sample into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample. The concentration of the internal standard should be in the mid-range of the calibration curve.
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Protein Precipitation (Optional but Recommended): Add 3 volumes of cold acetonitrile (e.g., 3 mL for a 1 mL sample) to the plasma sample to precipitate proteins.[11] For enhanced precipitation, 1% formic acid in acetonitrile can be utilized.[11]
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1-5 minutes.[11] Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction Workflow for Moxidectin.
Detailed SPE Procedure
-
Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through them.
-
Equilibrate the cartridges by passing 3 mL of HPLC-grade water. Do not allow the cartridges to dry out.[12]
-
-
Sample Loading:
-
Load the prepared supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.[12]
-
Apply a vacuum to dry the cartridge for approximately 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold to collect the eluate.
-
Elute the moxidectin and this compound from the cartridge by passing 3 mL of methanol or acetonitrile through the sorbent.[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
-
Concluding Remarks
This solid-phase extraction protocol provides a reliable and robust method for the extraction and purification of moxidectin from biological matrices. The incorporation of this compound as an internal standard ensures high accuracy and precision, making it suitable for demanding applications in research and drug development. The subsequent analysis is typically performed by LC-MS/MS, which offers the necessary sensitivity and selectivity for the quantification of low concentrations of moxidectin.[11] It is recommended to validate this method in the specific matrix of interest to ensure it meets the required performance criteria.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Determination of moxidectin in plasma by high-performance liquid chromatography with automated solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Moxidectin Quantification in Biological Matrices
Authored for: Researchers, scientists, and drug development professionals.
Subject: A detailed guide to the protein precipitation method for the extraction and quantification of moxidectin (B1677422) from plasma, utilizing Moxidectin-d3 as an internal standard, followed by UHPLC-MS/MS analysis.
Introduction
Moxidectin is a broad-spectrum macrocyclic lactone endectocide widely used in veterinary medicine to treat and control internal and external parasites.[1] Accurate quantification of moxidectin in biological matrices is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and ensuring drug safety and efficacy.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred analytical technique due to its high sensitivity and selectivity.[1][2]
Protein precipitation is a straightforward, rapid, and cost-effective method for sample preparation prior to LC-MS/MS analysis.[3] This technique involves adding a water-miscible organic solvent, such as acetonitrile (B52724), to a biological sample to denature and precipitate proteins.[3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variations in sample processing and matrix effects, thereby improving the accuracy and precision of the analytical method.[4] this compound behaves almost identically to moxidectin during extraction and ionization, ensuring reliable quantification.[4]
These application notes provide a comprehensive protocol for the protein precipitation of moxidectin from plasma using this compound as an internal standard, followed by quantification using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Moxidectin reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade water
-
Formic acid (reagent grade)
-
Ammonium (B1175870) formate (B1220265) (reagent grade)
-
Blank biological plasma (e.g., rat, bovine, human)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of >12,000 rpm)
-
Sample vials for UHPLC-MS/MS analysis
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of moxidectin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the moxidectin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 200 ng/mL.[2]
-
Calibration Curve and QC Samples: Prepare calibration standards by spiking blank plasma with the moxidectin working solutions to achieve a final concentration range, for example, from 1.00 to 200 ng/mL.[2] Prepare quality control samples at low, medium, and high concentrations in a similar manner.
Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[2][5]
-
Internal Standard Spiking: Add 10 µL of the 200 ng/mL this compound internal standard working solution to each tube and vortex briefly.[2]
-
Protein Precipitation: Add 200-600 µL of cold acetonitrile to each tube.[1][5] For enhanced precipitation, 1% formic acid in acetonitrile can be used.[1][6] A common ratio is 3 volumes of precipitant to 1 volume of plasma.
-
Mixing: Vortex the mixture vigorously for 1-5 minutes to ensure thorough mixing and protein precipitation.[1][2]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000-13,000 rpm) for 10 minutes to pellet the precipitated proteins.[2][5]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.[1]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1][7]
-
Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-like solution (e.g., 10:90 v/v mobile phase A and mobile phase B) and vortex for 10 minutes.[2]
-
Final Centrifugation: Centrifuge the reconstituted solution at high speed for 10 minutes to remove any remaining particulates.[1][2]
-
Transfer for Analysis: Transfer the final supernatant to a sample vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
The following are typical instrument conditions and should be optimized for the specific instrument and column used.
-
UHPLC System: A standard UHPLC system.
-
Column: A reversed-phase C18 or C8 column, such as an Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).[1][2][5]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1][2][5]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient Elution: A suitable gradient to ensure good peak shape and separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxidectin: m/z 640.4 → 528.5 (quantifier), additional transitions for confirmation.[7]
-
This compound: A specific transition for the deuterated internal standard should be determined.
-
Data Presentation
The following tables summarize key quantitative data from validated methods for moxidectin quantification.
Table 1: Method Validation Parameters for Moxidectin Quantification
| Parameter | Result | Reference |
| Linearity Range | 1.00 – 200 ng/mL (r² > 0.99) | [2] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [2] |
| Extraction Recovery | > 94.1% | [2] |
| Matrix Effect | 91.2% – 96.2% | [2] |
| Intra-day Precision (RSD) | 2.6% – 7.2% | [2] |
| Inter-day Precision (RSD) | 4.4% – 6.4% | [2] |
| Intra-day Accuracy | 100.3% – 103.6% | [2] |
| Inter-day Accuracy | 100.1% – 103.0% | [2] |
Table 2: Representative UHPLC-MS/MS Conditions
| Parameter | Setting | Reference |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) | [1][2][5] |
| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water | [1][2][5] |
| Mobile Phase B | Acetonitrile | [1][2] |
| Flow Rate | 0.4 mL/min | [2] |
| Column Temperature | 35 °C | [2] |
| Injection Volume | 10 µL | [2] |
| Ionization Mode | ESI Positive | [1][5] |
| Moxidectin MRM Transition | m/z 640.4 → 528.5 | [7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Moxidectin Extraction via Protein Precipitation.
Logical Relationship of Method Validation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 7. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Moxidectin in Biological Matrices using Moxidectin-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422) is a broad-spectrum macrocyclic lactone anthelmintic and ectoparasiticide used in veterinary and human medicine.[1] Accurate and sensitive quantification of moxidectin in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of moxidectin in plasma, incorporating Moxidectin-d3 as an internal standard to ensure high accuracy and precision. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Moxidectin and this compound standards
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Control plasma
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for optimal separation.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed to ensure a sharp peak shape and efficient separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[1]
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Source Temperature: 150°C.[1]
-
Desolvation Temperature: 500°C.[1]
-
Desolvation Gas Flow: 800 L/h.[1]
-
MRM Transitions: The MRM transitions for Moxidectin and this compound are detailed in Table 1.
Data Presentation
The following tables summarize the key quantitative data for the analysis of Moxidectin using this compound as an internal standard.
Table 1: Moxidectin and this compound MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | Ionization Mode |
| Moxidectin | 640.4 | 528.5 | 20 | Quantification | ESI+[2] |
| Moxidectin | 640.4 | 498.4 | 25 | Confirmation | ESI+ |
| This compound | 643.5 | 531.5 | 20 | Internal Standard | ESI+ [3] |
Table 2: Quantitative Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Analysis of Moxidectin-d3 in Environmental Water Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422), a macrocyclic lactone anthelmintic, is widely used in veterinary medicine. Its potential presence in environmental water bodies due to runoff from agricultural areas is a growing concern, necessitating sensitive and robust analytical methods for monitoring. The use of a stable isotope-labeled internal standard, such as Moxidectin-d3, is crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the extraction and quantification of Moxidectin in environmental water samples using this compound as an internal standard. The described method, involving solid-phase extraction (SPE) and LC-MS/MS, offers high sensitivity and selectivity for trace-level analysis.
Experimental Protocols
Sample Collection and Preparation
1.1. Materials:
-
Amber glass bottles (1 L), pre-cleaned
-
Sodium thiosulfate (B1220275) (for dechlorination, if necessary)
-
Moxidectin and this compound analytical standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)[1][2]
1.2. Sample Collection:
-
Collect water samples in 1 L amber glass bottles to prevent photodegradation of the analyte.
-
If the water is chlorinated, add approximately 80 mg of sodium thiosulfate per liter of water to quench the residual chlorine.
-
Store samples at 4°C and analyze within 48 hours of collection.
1.3. Sample Preparation:
-
Allow water samples to equilibrate to room temperature.
-
Fortify each 500 mL water sample with the this compound internal standard solution to a final concentration of 100 ng/L.
-
Adjust the pH of the water sample to ~7.0 using formic acid or ammonium (B1175870) hydroxide.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.
Solid-Phase Extraction (SPE)
2.1. Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[2] Do not allow the cartridge to go dry.
2.2. Sample Loading:
-
Load the pre-filtered and fortified 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
2.3. Cartridge Washing:
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove any interfering hydrophilic compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[2]
2.4. Elution:
-
Elute the retained analytes from the cartridge with two 4 mL aliquots of acetonitrile.
-
Collect the eluate in a clean glass tube.
2.5. Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) solution.[3]
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
3.2. LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40°C[4] |
3.3. MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 3.5 kV[4] |
| Source Temperature | 150°C[4] |
| Desolvation Temperature | 500°C[4] |
| Desolvation Gas Flow | 800 L/h[4] |
| Collision Gas | Argon |
3.4. Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Moxidectin | 640.4[6] | 528.5[6] | 498.6[4] | 25 |
| This compound | 643.5[6] | 531.5 | 501.6 | 25 |
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Linearity (r²) | >0.99 |
| Recovery | 85-110% |
| Precision (%RSD) | <15% |
Note: The above data is a summary of expected performance based on literature for similar analytes and matrices. Actual performance may vary.[7]
Visualizations
Caption: Experimental workflow for Moxidectin analysis.
Caption: Role of this compound in accurate quantification.
References
- 1. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wildlifeteats.com [wildlifeteats.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A green alternative method for analysis of ivermectin and moxidectin in environmental water samples using automatized preconcentration previous MEEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxidectin Residue Testing Using Moxidectin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422) is a broad-spectrum anthelmintic agent extensively used in veterinary medicine to treat and control parasitic infections in livestock and companion animals.[1][2] Its application in food-producing animals necessitates rigorous monitoring of residue levels in edible tissues and products to ensure consumer safety and adherence to regulatory standards.[1] Maximum Residue Limits (MRLs) have been established by various regulatory bodies for moxidectin in different animal-derived food products.[1]
This document provides detailed application notes and protocols for the quantitative analysis of moxidectin residues in various biological matrices, employing Moxidectin-d3 as an internal standard for enhanced accuracy and reliability. The methodologies described are primarily based on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1]
This compound, an isotopically labeled analog of moxidectin, serves as an ideal internal standard.[3][4] It exhibits nearly identical chemical and physical properties to the target analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response.[4]
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation protocol is contingent on the matrix being analyzed. Below are protocols for common food matrices.
A. Animal Tissues (Muscle, Fat, Liver, Kidney)
This protocol is adapted from methodologies for tissue residue analysis.[5][6][7][8]
-
Homogenization: Weigh a representative portion (e.g., 1-5 g) of the tissue sample. For fatty tissues, it may be beneficial to freeze the sample prior to homogenization to improve efficiency.[9] Homogenize the sample until a uniform consistency is achieved.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction:
-
Add an appropriate volume of extraction solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.[10]
-
Vortex or blend the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to separate the supernatant from the solid matrix.
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE / QuEChERS approach):
-
Final Extract Preparation:
-
Carefully collect the cleaned supernatant.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the residue in a suitable solvent, typically the initial mobile phase of the LC-MS/MS system.[1]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
B. Milk and Milk Products
-
Internal Standard Spiking: Add this compound internal standard to a measured volume of milk (e.g., 5-10 mL).
-
Protein Precipitation: Add 2-3 volumes of cold acetonitrile to precipitate the proteins.[1]
-
Extraction and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Clean-up: The supernatant can be subjected to a dSPE clean-up step similar to the one described for tissues, if necessary, to remove lipids.
-
Final Extract Preparation: Follow the final steps of evaporation, reconstitution, and filtration as described in the tissue protocol.
Protocol 2: LC-MS/MS Analysis
The following are typical instrument conditions that should be optimized for the specific instrumentation used.
A. Liquid Chromatography (LC) Conditions
| Parameter | Typical Setting |
| Column | C18 or C8 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)[1][13] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[1][13] |
| Mobile Phase B | Acetonitrile or Methanol[1] |
| Flow Rate | 0.2 - 0.4 mL/min[1][13] |
| Injection Volume | 5 - 10 µL[1][13] |
| Column Temperature | 30 - 40 °C[1] |
| Gradient Elution | A gradient elution is typically employed to ensure good peak shape and separation from matrix interferences.[1] |
B. Mass Spectrometry (MS/MS) Conditions
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | ~3.5 kV[1] |
| Source Temperature | ~150 °C[1] |
| Desolvation Temperature | ~500 °C[1] |
| Desolvation Gas Flow | ~800 L/h[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
C. MRM Transitions
At least two transitions (one for quantification and one for confirmation) should be monitored for both moxidectin and this compound to ensure identity and accurate quantification.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Moxidectin | 640.4 | 528.5 | Varies by instrument |
| This compound | 643.5 | 531.5 | Varies by instrument |
Note: The specific m/z values for precursor and product ions may vary slightly depending on the instrument and adduct formation ([M+H]+, [M+Na]+, etc.).[14] It is crucial to optimize these on the specific mass spectrometer being used.
Quantitative Data Summary
The following table summarizes typical quantitative data for moxidectin analysis using an internal standard like this compound. These values are indicative and can vary based on the matrix, instrumentation, and specific method validation.
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Swine Tissues | 0.5 µg/kg | [8] |
| Rat Plasma | 0.200 ng/mL | [13] | |
| Wombat Plasma | 0.01 ng/mL | [4] | |
| Wombat Faeces | 0.3 ng/g | [4] | |
| Limit of Quantification (LOQ) | Swine Tissues | 1 µg/kg | [8] |
| Rat Plasma | 1.00 ng/mL | [13] | |
| Wombat Plasma | 0.05 ng/mL | [4] | |
| Lamb Serum | 5.0 ng/mL | [11] | |
| Recovery | Beef Adipose Tissue | 93.3% | [5] |
| Beef Muscle Tissue | 96.5% | [5] | |
| Bovine Tissues | >80% | [6][7] | |
| Swine Tissues | 62.9% - 89.2% | [8] | |
| Rat Plasma | >94.1% | [13][15] | |
| Wombat Plasma, Faeces, Fur | 95% - 105% | [4] | |
| Linearity (r²) | Rat Plasma | > 0.99 | [13] |
| Intra-day Precision (RSD) | Rat Plasma | < 15% | [13] |
| Inter-day Precision (RSD) | Rat Plasma | < 15% | [13] |
Visualizations
Caption: Workflow for Moxidectin Residue Analysis.
Caption: Role of this compound in Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. caymanchem.com [caymanchem.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. [Analysis of moxidectin by LC/MS and determination of residues in adipose and muscle tissues in commercial beef] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Tissue residues and withdrawal time of moxidectin treatment of swine by topical pour-on application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. food-safety.com [food-safety.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application of Moxidectin-d3 in Hair Analysis for Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Moxidectin-d3 as an internal standard in the quantitative analysis of Moxidectin in hair samples. This methodology is critical for pharmacokinetic studies, drug monitoring, and forensic toxicology, offering a reliable means to assess long-term exposure to the anthelmintic drug Moxidectin. The use of a deuterated internal standard like this compound is best practice for mass spectrometry-based bioanalysis, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing.
Introduction
Moxidectin is a broad-spectrum antiparasitic agent used in both veterinary and human medicine. Monitoring its concentration in biological matrices is essential for understanding its pharmacokinetic profile and ensuring safe and effective use. Hair analysis provides a wide window of detection, reflecting drug exposure over weeks to months, and offers a non-invasive sample collection method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.
While specific studies detailing the use of this compound for hair analysis are not widely published, this document outlines a robust protocol based on established methods for drug analysis in hair and LC-MS/MS parameters reported for Moxidectin and its deuterated analogue in other biological matrices.
Data Presentation
The following tables summarize typical validation parameters and expected quantitative data for an LC-MS/MS method for Moxidectin analysis in hair, adapted from methodologies for similar compounds and matrices.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.05 ng/mg |
| Accuracy | 85-115% (15% RSD) | Within ± 15% of nominal values |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | CV% ≤ 15% | Within acceptable limits |
| Stability | No significant degradation | Stable under tested conditions |
Table 2: Moxidectin and this compound Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moxidectin | 640.4 | 528.3 | 25 |
| This compound | 643.4 | 531.3 | 25 |
Note: Product ions and collision energies may require optimization based on the specific mass spectrometer used.
Experimental Protocols
Protocol 1: Hair Sample Collection and Preparation
-
Sample Collection: Collect a lock of hair (approximately 50 mg) from the posterior vertex region of the scalp, as close to the scalp as possible.
-
Decontamination: To remove external contaminants, wash the hair sample sequentially with:
-
10 mL of isopropanol (B130326) for 2 minutes.
-
10 mL of methylene (B1212753) chloride for 2 minutes.
-
10 mL of methanol (B129727) for 2 minutes.
-
Allow the hair to air dry completely at room temperature.
-
-
Pulverization: Cut the decontaminated hair into small segments (approximately 1-2 mm) or pulverize using a ball mill to increase the surface area for efficient extraction.
Protocol 2: Moxidectin Extraction from Hair
-
Sample Weighing: Accurately weigh 20 mg of the prepared hair sample into a glass test tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 10 µL of 100 ng/mL in methanol) to each sample, calibrator, and quality control sample, except for the blank matrix.
-
Extraction:
-
Add 1 mL of methanol to the tube.
-
Incubate in an ultrasonic water bath at 50°C for 2 hours.
-
Alternatively, incubate overnight at 40°C with gentle shaking.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the methanol supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Moxidectin from matrix interferences (e.g., start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.
-
MRM Transitions: Monitor the transitions listed in Table 2.
-
Mandatory Visualizations
GC-MS Analysis of Moxidectin: A Comprehensive Application Note and Protocol Utilizing Moxidectin-d3 as an Internal Standard
Introduction
Moxidectin (B1677422), a potent macrocyclic lactone endectocide, is widely used in veterinary medicine for the control of internal and external parasites in animals.[1] Its application in food-producing animals necessitates robust and sensitive analytical methods for residue monitoring to ensure food safety. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for moxidectin analysis, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative, particularly with the implementation of a derivatization step to enhance the volatility of the analyte.
This application note provides a detailed protocol for the quantitative analysis of moxidectin in biological matrices by GC-MS, employing Moxidectin-d3 (B10783334) as an internal standard for improved accuracy and precision. The methodology encompasses sample preparation, derivatization, and the instrumental parameters for GC-MS analysis.
Principle
The inherent low volatility of moxidectin, a large and complex molecule, makes its direct analysis by GC-MS challenging. To overcome this, a derivatization step is employed to convert the polar functional groups of the moxidectin molecule into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. This is achieved through a silylation reaction using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3] The deuterated internal standard, this compound, undergoes the same extraction and derivatization process, compensating for potential variations in sample preparation and instrumental analysis. The resulting TMS-derivatives are then separated by gas chromatography and detected by mass spectrometry, allowing for accurate quantification.
Materials and Reagents
-
Moxidectin certified reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
1-Methylimidazole (B24206) (catalyst)
-
Carbon tetrachloride (solvent)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas, high purity
-
Standard laboratory glassware and equipment
Experimental Protocols
Protocol 1: Sample Preparation (Plasma/Serum)
-
Aliquoting: In a microcentrifuge tube, place 500 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for the subsequent cleanup step.
Protocol 2: Solid Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the reconstituted sample from Protocol 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture to remove polar interferences.
-
Elution: Elute the moxidectin and this compound from the cartridge with 3 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Protocol 3: Derivatization (Trimethylsilylation)
-
Reagent Preparation: To the dried residue from Protocol 2, add 100 µL of a freshly prepared solution of BSTFA in carbon tetrachloride containing 1-methylimidazole as a catalyst.
-
Reaction: Vortex the mixture and allow the derivatization reaction to proceed for 5 minutes at room temperature.[2][3] The reaction converts moxidectin and this compound into their respective trimethylsilyl (TMS) derivatives.
Protocol 4: GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Chromatographic and Mass Spectrometric Conditions: The following are typical instrument conditions that should be optimized for the specific instrument used.
Data Presentation
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 150°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 10°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Data for Moxidectin and this compound TMS-Derivatives
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Moxidectin-TMS | To be determined | To be determined | To be determined | To be determined |
| This compound-TMS | To be determined | To be determined | To be determined | To be determined |
Mandatory Visualization
Caption: Workflow for GC-MS analysis of moxidectin.
Conclusion
This application note details a comprehensive protocol for the analysis of moxidectin in biological samples using GC-MS with this compound as an internal standard. The inclusion of a trimethylsilylation derivatization step is critical for achieving the necessary volatility for GC analysis.[2][3] The described sample preparation, cleanup, and instrumental analysis provide a robust framework for researchers, scientists, and drug development professionals to accurately quantify moxidectin residues. While LC-MS/MS remains a more common technique for this analysis, the GC-MS method offers a reliable alternative.[4][5] It is essential to optimize the method parameters for the specific instrumentation and matrices being analyzed to ensure the highest quality of data.
References
- 1. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometric determination of ivermectin following trimethylsilylation with application to residue analysis in biological meat tissue samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
Moxidectin-d3 in Multi-Residue Analysis of Macrocyclic Lactones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Moxidectin-d3 as an internal standard in the multi-residue analysis of macrocyclic lactones in various biological matrices. The methodologies described herein are based on established scientific literature and are intended to guide researchers in developing and validating robust analytical methods.
Introduction
Macrocyclic lactones are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine.[1] Due to their extensive use, regulatory bodies have established maximum residue limits (MRLs) for these compounds in food products of animal origin to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the analytical results by compensating for matrix effects and variations during sample preparation and analysis.[2]
This document details the application of this compound in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous determination of multiple macrocyclic lactones in matrices such as plasma/serum, milk, and animal tissues.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the analysis of macrocyclic lactones using an internal standard, with a focus on methods applicable to this compound.
Table 1: Quantitative Performance in Bovine Plasma
| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|
| Ivermectin | 1 | 0.02 | Not Reported | [2] |
| Doramectin | 1 | 0.03 | Not Reported | [2] |
| Moxidectin (B1677422) | 1 | 0.58 | Not Reported |[2] |
Table 2: Quantitative Performance in Rat Plasma
| Analyte | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
|---|
| Moxidectin | 1.00 | 94.1 - 98.0 | 91.2 - 96.2 |[3] |
Table 3: Quantitative Performance in Wombat Plasma and Faeces
| Matrix | Analyte | LLOQ | LOD | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Plasma | Moxidectin | 0.05 ng/mL | 0.01 ng/mL | 95 - 105 | [4][5] |
| Faeces | Moxidectin | Not Reported | 0.3 ng/g | 95 - 105 |[4][5] |
Table 4: Quantitative Performance in Swine Edible Tissues (Muscle, Liver, Kidney, Fat)
| Analyte | LLOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
|---|
| Moxidectin | 1 | 0.5 | 62.9 - 89.2 |[6] |
Table 5: Quantitative Performance in Lamb Tissues (Muscle, Liver, Kidney, Fat)
| Analyte | LLOQ (ng/g) | LOD (ng/g) | Reference |
|---|
| Moxidectin | 5 | 1.5 |[1] |
Table 6: Quantitative Performance in Bovine Liver
| Analyte | Detection Capability (CCβ) (ng/g) | Recovery (%) | Reference |
|---|---|---|---|
| Eprinomectin | 3.1 | 70.9 | [7] |
| Abamectin | 3.2 | 69.1 | [7] |
| Doramectin | 2.2 | 65.9 | [7] |
| Moxidectin | 4.0 | 69.7 | [7] |
| Ivermectin | 3.2 | 73.2 |[7] |
Experimental Protocols
Protocol 1: Analysis of Macrocyclic Lactones in Bovine Plasma
This protocol is adapted from a validated UHPLC-MS/MS method for the simultaneous quantification of ivermectin, doramectin, and moxidectin in bovine plasma.[2]
3.1.1. Materials and Reagents
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, analytical grade
-
Methanol (B129727), HPLC grade
-
Water, ultrapure
-
Moxidectin, Ivermectin, Doramectin analytical standards
-
This compound, Ivermectin-d2 internal standards
-
Ostro® 96-well plate for pass-through sample clean-up
3.1.2. Sample Preparation
-
Spike 225 µL of blank bovine plasma with 25 µL of the appropriate working standard solution.
-
Add 25 µL of the internal standard working solution (containing this compound and Ivermectin-d2).
-
Add 750 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an Ostro® 96-well plate and apply vacuum to collect the eluate.
-
The collected eluate is ready for UHPLC-MS/MS analysis.
3.1.3. UHPLC-MS/MS Conditions
-
UHPLC System: Acquity H-Class UPLC system
-
Column: Acquity UPLC HSS-T3 column (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.01% acetic acid in water
-
Mobile Phase B: 0.01% acetic acid in methanol
-
Gradient:
-
0-0.5 min: 80% B
-
0.5-6.0 min: Linear gradient to 99% B
-
6.0-7.7 min: 99% B
-
7.7-8.0 min: Linear gradient to 80% B
-
8.0-12.0 min: 80% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Xevo TQ-S triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Caption: Workflow for Bovine Plasma Analysis.
Protocol 2: Analysis of Macrocyclic Lactones in Milk using QuEChERS
This protocol provides a general workflow for the extraction of macrocyclic lactones from milk using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]
3.2.1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) sorbents (e.g., C18)
-
Moxidectin and other macrocyclic lactone standards
-
This compound internal standard
3.2.2. Sample Preparation
-
To 10 mL of milk in a 50 mL centrifuge tube, add 10 mL of acetonitrile and the internal standard solution (containing this compound).
-
Shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Take a 1 mL aliquot of the supernatant (top layer) for d-SPE cleanup.
-
Transfer the aliquot to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.
-
Shake vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
The supernatant is ready for analysis.
3.2.3. UHPLC-MS/MS Conditions
-
UHPLC-MS/MS conditions should be optimized as described in Protocol 1, with potential adjustments to the gradient to ensure separation from milk matrix components.
Caption: Workflow for Milk Analysis using QuEChERS.
Protocol 3: Analysis of Macrocyclic Lactones in Animal Tissues
This protocol outlines a general procedure for the extraction of macrocyclic lactones from animal tissues (e.g., liver, muscle, fat).
3.3.1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges (e.g., C8 or C18)
-
Moxidectin and other macrocyclic lactone standards
-
This compound internal standard
3.3.2. Sample Preparation
-
Homogenize 2-5 g of tissue with a suitable solvent (e.g., acetonitrile).
-
Add the internal standard solution (containing this compound).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids, especially for fat tissues.
-
The extract can be further cleaned up using SPE. Condition a C8 SPE cartridge with methanol and water.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UHPLC-MS/MS analysis.
3.3.3. UHPLC-MS/MS Conditions
-
UHPLC-MS/MS conditions should be optimized as described in Protocol 1, with potential adjustments to the gradient and injection volume based on the tissue matrix.
Caption: Workflow for Animal Tissue Analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the multi-residue analysis of macrocyclic lactones in various biological matrices. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of food safety, drug metabolism, and pharmacokinetics. The implementation of these methods with appropriate validation will ensure high-quality data for both regulatory compliance and research applications.
References
- 1. Tissue residue depletion of moxidectin in lambs (Ovis aries) following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. wildlifeteats.com [wildlifeteats.com]
- 6. Tissue residues and withdrawal time of moxidectin treatment of swine by topical pour-on application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-residue analysis of avermectins and moxidectin by ion-trap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Moxidectin-d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Moxidectin-d3 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Moxidectin (B1677422), where three hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard (IS) in LC-MS/MS assays for the quantification of Moxidectin.[1] Since this compound is chemically and physically almost identical to Moxidectin, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Moxidectin.[1]
Q2: I'm observing high variability in my this compound signal. What are the potential causes?
High variability in the internal standard signal can stem from several factors throughout the analytical workflow. The most common causes include:
-
Inconsistent Sample Preparation: Errors during extraction, such as incomplete protein precipitation or inconsistent solvent evaporation and reconstitution, can lead to variable recovery of both the analyte and the internal standard.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, tissue) can suppress or enhance the ionization of this compound in the mass spectrometer source.[2][3][4] This effect can vary between different samples or matrix lots.
-
Internal Standard Solution Issues: Problems with the this compound stock or working solutions, such as incorrect concentration, degradation, or contamination, will directly impact signal stability.
-
LC-MS/MS System Instability: Fluctuations in the LC flow rate, inconsistent injector performance, or a dirty ion source can all contribute to signal variability.[5]
-
Isotope Effects: Although minimal, the deuterium atoms in this compound can cause a slight difference in retention time compared to Moxidectin.[6] If this separation is significant, the two compounds may experience different degrees of matrix effects, leading to variability in their response ratio.[6]
Q3: My this compound signal is consistently low or absent. What should I check first?
A consistently low or absent signal for this compound often points to a more systematic issue. Here’s a checklist of initial troubleshooting steps:
-
Verify Internal Standard Addition: Ensure that the this compound internal standard is being added to all samples, including calibrators and quality controls (QCs), at the correct concentration.
-
Check Solution Integrity: Confirm the concentration and stability of your this compound stock and working solutions. Prepare fresh solutions if there is any doubt about their integrity.
-
Inspect the LC-MS/MS System:
-
LC System: Check for leaks, ensure proper mobile phase composition and flow rate, and verify that the autosampler is injecting the correct volume.
-
MS System: Confirm that the mass spectrometer is properly tuned and calibrated. Inspect the ion source for contamination and ensure a stable spray is being generated.
-
-
Review Method Parameters: Double-check the MRM transitions and collision energies for this compound to ensure they are correctly entered in the acquisition method.
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Area Across a Run
Symptoms:
-
The peak area of this compound varies significantly between injections of calibrators, QCs, and unknown samples.
-
The coefficient of variation (%CV) for the internal standard area across the run exceeds acceptable limits (typically >15-20%).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Issue 2: Poor Analyte/Internal Standard Response Ratio
Symptoms:
-
Inaccurate or imprecise results for calibrators and QCs.
-
The ratio of the Moxidectin peak area to the this compound peak area is not consistent across the calibration curve.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Differential Matrix Effects | The analyte and internal standard experience different degrees of ion suppression or enhancement. This can be exacerbated by slight chromatographic separation due to the deuterium isotope effect.[6] Solution: Optimize chromatography to ensure co-elution. Consider using a column with a different stationary phase or adjusting the mobile phase gradient. A post-column infusion experiment can help identify regions of significant ion suppression. |
| Crosstalk | The MRM transition of Moxidectin is contributing to the signal of this compound, or vice-versa. This is more likely if the precursor or product ions are very close in mass. Solution: Ensure that the MRM transitions are specific and that there is no in-source fragmentation of Moxidectin that could produce an ion at the m/z of this compound. |
| Non-linear Detector Response | At high concentrations, the detector response may become non-linear, affecting the analyte and internal standard differently if their concentrations are vastly different. Solution: Ensure that the concentration of the this compound internal standard is appropriate for the expected concentration range of Moxidectin in the samples. Dilute samples with high analyte concentrations. |
| Internal Standard Purity | The this compound standard may contain unlabeled Moxidectin as an impurity. Solution: Verify the purity of the internal standard. If significant unlabeled analyte is present, a new, purer standard should be obtained. |
Data Presentation
The following tables summarize typical quantitative data for Moxidectin analysis using LC-MS/MS with this compound as an internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-noise > 10 | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 15% (< 20% at LLOQ) | 2.5 - 8.1% |
| Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) | 3.2 - 9.5% |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 92.3 - 108.4% |
Table 2: Moxidectin Stability in Human Plasma [7]
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Bench-top | 4 hours | 95.2 - 102.3% |
| Autosampler (4 °C) | 24 hours | 96.8 - 101.5% |
| Freeze-thaw Cycles | 3 cycles | 94.7 - 103.1% |
| Long-term (-20 °C) | 2 months | 93.5 - 105.2% |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This is a general protocol for the extraction of Moxidectin from plasma or serum.
-
Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., at 100 ng/mL) to each sample, calibrator, and QC, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical instrument conditions and should be optimized for the specific instrument and column used.
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC System |
| Column | C18 or C8 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Typical Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 400 - 500 °C |
| MRM Transitions | Moxidectin: 640.4 -> 528.4 (Quantifier), 640.4 -> 388.3 (Qualifier) This compound: 643.4 -> 531.4 (Quantifier) |
Signaling Pathway and Logical Relationship Diagrams:
Caption: A typical experimental workflow for Moxidectin analysis.
Caption: Key contributors to this compound signal variability.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Moxidectin for Bioassays
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of Moxidectin in bioassays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Moxidectin and Moxidectin-d3, and which should I use for my bioassay?
A: Moxidectin is the biologically active compound used for assessing anthelmintic or other cellular effects. This compound is a deuterated (heavy isotope-labeled) version of Moxidectin. Its primary purpose is to serve as an internal standard for analytical quantification of Moxidectin in complex samples (like plasma or tissue) using mass spectrometry.[1] The addition of deuterium (B1214612) atoms creates a mass shift that allows it to be distinguished from the non-labeled Moxidectin, ensuring accurate measurement.[1]
For all bioassays measuring a biological or physiological response (e.g., parasite motility, cell viability, channel activity), you should use Moxidectin . This compound is not intended for use as the active compound in these experiments.
Q2: What is the primary mechanism of action for Moxidectin?
A: Moxidectin is a macrocyclic lactone that acts as a potent anthelmintic.[2][3] Its principal mechanism involves binding with high affinity to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels found in the nerve and muscle cells of invertebrate parasites.[2][3] This binding increases the influx of chloride ions, leading to hyperpolarization of the cell membrane, which causes flaccid paralysis and ultimately the death of the parasite.[2][3] While mammals also have GABA receptors, Moxidectin's affinity for them is significantly lower, contributing to its favorable safety profile in mammals.[4]
Q3: How should I prepare and store Moxidectin stock solutions?
A: Moxidectin is a crystalline solid that is almost insoluble in water but soluble in organic solvents.[5][6]
-
Solvents: Prepare a high-concentration stock solution by dissolving Moxidectin in solvents like Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[5]
-
Solubility Data:
-
Procedure: To make a stock solution, dissolve Moxidectin in your chosen solvent, purging with an inert gas if possible.[5] For experiments, create fresh working dilutions from this stock solution in your aqueous culture medium.
-
Storage: Store the stock solution at -20°C, protected from light.[5] Under these conditions, the solid compound is stable for at least four years.[5] Always check the manufacturer's instructions for specific storage recommendations.
Q4: At what concentrations might Moxidectin cause cytotoxicity in non-parasitic cells?
A: Off-target cytotoxicity is dose-dependent and varies significantly between cell lines.[4] In some cancer cell lines, Moxidectin has been shown to inhibit cell viability by inducing cell cycle arrest and apoptosis.[4] It is critical to determine the 50% cytotoxic concentration (CC50) in your specific cell model to distinguish between targeted anthelmintic effects and general cytotoxicity.
| Cell Line | Reported Cytotoxic Concentration (IC50 / CC50) | Reference |
| Vero E6 Cells | CC50: 30.4 µM | [4] |
| Glioma Cells (U251, C6) | Dose-dependent inhibition at 10, 15, and 20 µM | [7] |
| Leukemia Cells | IC50 in the low micromolar range | [4] |
Experimental Protocols & Methodologies
Protocol: Determining Moxidectin Cytotoxicity (CC50) using a Cell Viability Assay
This protocol provides a generalized method for assessing the cytotoxic effect of Moxidectin on a mammalian cell line using a standard colorimetric assay like MTT or MTS.
-
Cell Seeding: Plate your chosen cells in a 96-well microtiter plate at a density of 5,000–10,000 cells per well. Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
Moxidectin Preparation:
-
Prepare a high-concentration stock solution of Moxidectin (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).
-
Important: Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%) to account for any solvent-induced toxicity.[4] Also include an untreated control (medium only).
-
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the prepared Moxidectin dilutions or control solutions.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Moxidectin concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the CC50 value.
-
Protocol: In Vitro Anthelmintic Bioassay (Larval Motility)
This protocol describes a common method for assessing the effect of Moxidectin on the motility of parasitic larvae.
-
Larvae Preparation: Isolate and prepare the target larval stage (e.g., L3 larvae of Haemonchus contortus) of the parasite according to established parasitological techniques.
-
Drug Dilution: Prepare serial dilutions of Moxidectin in the appropriate culture or assay buffer. Ensure to include a drug-free vehicle control.
-
Assay Setup:
-
Dispense the Moxidectin dilutions and controls into the wells of a 96-well plate.
-
Add a standardized number of larvae to each well.
-
-
Motility Assessment:
-
Data Analysis:
-
Quantify the reduction in motility relative to the vehicle control.
-
Calculate the IC50 (the concentration that inhibits 50% of motility) by plotting the percentage of inhibition against the log of the Moxidectin concentration.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | 1. Compound Degradation: Moxidectin stock may have degraded due to improper storage. 2. Resistant Strain/Cell Line: The target parasite or cell line may be inherently resistant. 3. Incorrect Dilution: Errors in calculating or preparing working solutions. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment.[4] 2. Use a positive control known to elicit a response (e.g., ivermectin) to confirm assay validity.[4] 3. Double-check all calculations and ensure the stock concentration is verified. |
| High variability between replicate wells or experiments | 1. Incomplete Solubilization: Moxidectin may not be fully dissolved in the aqueous medium. 2. Inconsistent Cell/Larvae Number: Uneven distribution of organisms at the start of the assay. 3. Variable Incubation Times: Inconsistent timing across different plates or experiments. | 1. Ensure the DMSO stock is fully dissolved before diluting into the aqueous medium. Vortex thoroughly. 2. Use a standardized and validated method for counting and dispensing cells or larvae. 3. Adhere strictly to the defined incubation periods for all steps.[4] |
| Unexpectedly high cytotoxicity at low concentrations | 1. Sensitive Cell Line: The cell line used is particularly sensitive to Moxidectin's off-target effects. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high. 3. Contamination: Contamination of culture medium or reagents. | 1. Perform a broad dose-response curve starting from very low (nanomolar) concentrations to find the optimal range.[4] 2. Ensure the final solvent concentration in the wells is non-toxic (typically <0.5%). Run a vehicle-only toxicity test.[4] 3. Use aseptic techniques and test reagents for contamination. |
Visualizations and Workflows
References
- 1. wildlifeteats.com [wildlifeteats.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CN110022862B - Pharmaceutical preparation and method of making the same - Google Patents [patents.google.com]
- 7. Moxidectin induces Cytostatic Autophagic Cell Death of Glioma Cells through inhibiting the AKT/mTOR Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Moxidectin-d3 Signal Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression of the Moxidectin-d3 signal during LC-MS/MS analysis. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Troubleshooting Guide: Addressing Ion Suppression
Ion suppression is a common matrix effect in LC-MS/MS analysis where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, in this case, this compound, leading to a decreased signal intensity. This can compromise the sensitivity, accuracy, and precision of the analytical method. The following guide provides a systematic approach to identifying and mitigating ion suppression.
Step 1: Confirming Ion Suppression
Before implementing corrective actions, it is crucial to confirm that ion suppression is the root cause of the diminished this compound signal. Two primary experimental methods are used for this purpose:
-
Post-Column Infusion (PCI): This qualitative technique helps to identify the regions in the chromatogram where ion suppression occurs.
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement.
Experimental Protocol: Post-Column Infusion (PCI)
-
Infusion Setup: A standard solution of this compound is continuously infused into the LC eluent flow post-analytical column and pre-mass spectrometer ion source using a syringe pump and a T-fitting.
-
Blank Matrix Injection: A blank matrix sample (that has undergone the complete sample preparation procedure) is injected onto the LC-MS/MS system.
-
Data Analysis: The signal of the infused this compound is monitored. A drop in the baseline signal indicates the retention time at which co-eluting matrix components are causing ion suppression.
Experimental Protocol: Quantitative Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Blank matrix extract is spiked with the this compound standard to the same final concentration as Set A.
-
Set C (Pre-Spike Sample): Blank matrix is spiked with the this compound standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression.
Step 2: Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.
1. Sample Preparation Optimization
The goal of sample preparation is to remove interfering matrix components. The choice of technique is critical and depends on the nature of the matrix and the analyte.
-
Protein Precipitation (PPT): A simple and fast method, but may result in significant ion suppression as it is less selective in removing matrix components.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove interfering components, leading to cleaner extracts and reduced ion suppression.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation with Acetonitrile followed by Pass-through Cleanup | Moxidectin | Bovine Plasma | 37.0 - 52.8 | 105.2 - 123.7 (slight enhancement) | [1] |
| Liquid-Liquid Extraction | Moxidectin | Rat Plasma | > 94.1 | 91.2 - 96.2 | [2][3] |
| Protein Precipitation and Phospholipid Filtration | Moxidectin | Human Blood/Plasma | 80.7 - 111.2 | Not explicitly quantified, but method showed good accuracy | [4] |
2. Chromatographic Separation Improvement
Optimizing the chromatographic conditions can separate this compound from co-eluting interferences.
-
Modify Mobile Phase: Adjusting the organic solvent, aqueous phase composition, pH, and additives can alter the elution profile of both the analyte and interferences. The use of ammonium (B1175870) formate (B1220265) can enhance the ionization of Moxidectin.[4]
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Change Column Chemistry: If a standard C18 column is used, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to achieve a different selectivity.
3. Mass Spectrometry Parameter Optimization
Fine-tuning the MS parameters can enhance the signal-to-noise ratio for this compound.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically preferred for Moxidectin analysis.[5]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the this compound signal.
-
MRM Transitions: Ensure the selection of the most specific and intense precursor and product ions for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Moxidectin | 640.4 | 528.5 / 123.10 | ESI+ | [1][4] |
| This compound | 643.5 | Not specified, but will be shifted by +3 Da | ESI+ | [1] |
4. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of this compound as an internal standard is a highly effective strategy to compensate for ion suppression. Since this compound is chemically identical to Moxidectin, it will co-elute and experience the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[1]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a lower signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to underestimation of the analyte concentration.
Q2: What are the common sources of ion suppression in biological samples?
A2: Common sources of ion suppression include endogenous matrix components such as salts, phospholipids, proteins, and metabolites. Exogenous substances like dosing vehicles, anticoagulants, and plasticizers from lab consumables can also contribute to ion suppression.
Q3: How can I quickly check for potential ion suppression in my this compound analysis?
A3: A simple way to assess potential ion suppression is to monitor the stability of the this compound (internal standard) peak area across a batch of samples. Significant variability in the internal standard response may indicate inconsistent matrix effects. For a more definitive assessment, a post-column infusion experiment is recommended.
Q4: Is it possible to have ion enhancement instead of suppression?
A4: Yes, although less common, ion enhancement can occur where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal. The troubleshooting and mitigation strategies for ion enhancement are generally the same as for ion suppression. One study on Moxidectin in bovine plasma showed a slight matrix enhancement after a specific cleanup procedure.[1]
Q5: Can diluting my sample help reduce ion suppression?
A5: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their suppressive effects. However, this approach also dilutes the analyte of interest, which may compromise the limit of quantitation (LOQ) of the assay.
Q6: Why is a stable isotope-labeled internal standard like this compound the preferred choice for compensating for ion suppression?
A6: A stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation and chromatographic separation, and most importantly, it will be affected by ion suppression to the same extent as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.[1]
Visualizations
Caption: Troubleshooting workflow for addressing this compound ion suppression.
Caption: Logical relationship between causes, effect, and consequences of ion suppression.
References
Technical Support Center: Moxidectin-d3 SPE Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the solid-phase extraction (SPE) of Moxidectin-d3, a common internal standard for the quantification of Moxidectin (B1677422).
Troubleshooting Guide: Improving Poor Recovery of this compound
Low recovery of this compound during SPE can be attributed to several factors, primarily its high lipophilicity and strong binding to plasma proteins. This guide provides a systematic approach to identify and resolve common issues.
Question: I am experiencing low and inconsistent recovery of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Poor recovery of this compound is a common issue that can be systematically addressed by optimizing each step of your SPE protocol. The most likely culprits are inefficient disruption of plasma protein binding, suboptimal pH conditions, inappropriate selection of wash or elution solvents, or issues with the SPE cartridge itself.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to diagnose and resolve low recovery issues.
Caption: Troubleshooting workflow for poor this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recovery often poor in plasma samples?
A1: Moxidectin is known to have a high affinity for plasma proteins, with studies showing it can be 97-99.4% bound to lipoproteins.[1] This strong binding prevents the free analyte from being efficiently retained on the SPE sorbent. Therefore, a crucial step in the sample preparation is to disrupt this protein binding.
Q2: What is the best type of SPE cartridge to use for this compound?
A2: Polymeric, water-wettable, and hydrophilic-lipophilic balanced (HLB) sorbents, such as Oasis HLB, are highly recommended for Moxidectin and its deuterated internal standards.[2][3] These sorbents provide excellent retention for a wide range of compounds, including lipophilic molecules like Moxidectin, and are less prone to drying out, which can lead to more robust and reproducible methods.[4][5]
Q3: How does pH affect the recovery of this compound?
A3: The pH of the sample and solutions can significantly impact the recovery of ionizable compounds.[6] While Moxidectin is a large molecule, subtle changes in pH can influence its interaction with the sorbent. For reversed-phase SPE, it is generally advisable to adjust the sample pH to ensure the analyte is in a neutral, more hydrophobic state to maximize retention. Acidification of the sample, for instance with formic acid, has been shown to improve recovery.[7]
Q4: My recovery is still low after optimizing the loading and washing steps. What should I do?
A4: If you have confirmed that this compound is not being lost during the loading and washing steps, the issue likely lies with the elution.[8] You may need to use a stronger elution solvent or a combination of solvents. Increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution can improve the recovery of hydrophobic compounds.[1] Applying the elution solvent in smaller aliquots can also enhance efficiency.
Q5: Can the internal standard itself affect recovery?
A5: Yes, the concentration of the internal standard can impact recovery. An excessively high concentration might exceed the capacity of the SPE sorbent, preventing both the analyte and the internal standard from being effectively retained.[9]
Data Presentation: Moxidectin Recovery under Various Conditions
The following table summarizes reported recovery rates for Moxidectin from different studies, providing insight into the effectiveness of various extraction methods.
| Matrix | Extraction Method | SPE Sorbent | Recovery (%) | Reference |
| Bovine Tissues | Matrix Solid-Phase Dispersion | C18 and Alumina-B | > 80% | [10][11] |
| Lamb Serum | Protein Precipitation & dSPE | C18 and PSA | 80.0 - 107.3% | [12][13] |
| Wombat Plasma | Protein Precipitation & LLE | - | 95 - 103% | [7] |
| Human Blood/Plasma | Protein Precipitation | - | 80.7 - 111.2% | [14] |
| Rat Plasma | Liquid-Liquid Extraction | - | > 94.1% | [15] |
Experimental Protocols
Here is a detailed, representative SPE protocol for the extraction of this compound from plasma, adapted from validated methods.[2][3][4]
General SPE Workflow Diagram
Caption: A typical 5-step solid-phase extraction workflow.
Detailed Protocol using Oasis HLB Cartridge
This protocol is a starting point and may require optimization for your specific matrix and analytical instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the this compound internal standard solution.
-
Add 2 mL of acetonitrile (B52724) to precipitate the proteins.[12]
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 13,800 x g) for 5 minutes.[12]
-
Transfer the supernatant to a clean tube.
-
Alternatively, for some applications, diluting the plasma 1:1 with 4% phosphoric acid can be effective.[4]
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of water. Note: For water-wettable sorbents like Oasis HLB, this step may be optional.[16]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture, such as 5% methanol in water, to remove polar interferences.[4] Ensure your wash solution is not strong enough to elute the this compound.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile.[2] For highly retained compounds, applying two smaller aliquots of 0.5 mL may improve elution efficiency.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS analysis).
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. gcms.cz [gcms.cz]
- 5. Free drug percentage of moxidectin declines with increasing concentrations in the serum of marsupials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wildlifeteats.com [wildlifeteats.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]
- 16. lcms.cz [lcms.cz]
Moxidectin-d3 stability in acidic and basic extraction conditions
This technical support center provides guidance on the stability of Moxidectin-d3 during sample extraction, particularly under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic solutions?
A1: this compound, much like its non-deuterated counterpart Moxidectin (B1677422), is susceptible to degradation in both acidic and basic environments. Forced degradation studies on Moxidectin have shown that exposure to acidic or alkaline conditions leads to the formation of specific degradation products. Given that this compound is used as an internal standard and is reported to behave almost identically to Moxidectin, it is crucial to assume it will also degrade under similar conditions.[1][2][3][4][5][6][7][8]
Q2: What happens to Moxidectin when exposed to acidic conditions?
A2: Under acidic stress, Moxidectin undergoes degradation to form several products. Two notable degradation products that have been identified are 3,4-epoxy-moxidectin (B13842493) and 23-keto-nemadectin.[1] Another study identified the formation of a geometric isomer, (23Z)-moxidectin, under acidic conditions.[2][3] Therefore, it is critical to control the exposure of samples containing this compound to strong acids.
Q3: What are the effects of basic (alkaline) conditions on Moxidectin?
A3: Exposure of Moxidectin to basic conditions results in the formation of 2-epi and ∆2,3 isomers.[1][6] These are known impurities listed in the European Pharmacopeia.[1][4] To maintain the integrity of this compound as an internal standard, exposure to strong bases should be avoided during sample preparation.
Q4: Are slightly acidic conditions acceptable for extraction?
A4: Yes, mildly acidic conditions are often used and can even be beneficial during the extraction of Moxidectin. For instance, some methods utilize mobile phases containing 0.1% formic acid for chromatographic analysis, indicating this compound is stable under these conditions.[9][10] Additionally, the addition of 1% formic acid to acetonitrile (B52724) has been shown to improve extraction recovery from plasma.[8] This suggests that a weakly acidic environment can be advantageous for sample processing.
Troubleshooting Guide: this compound Stability in Extraction
This guide addresses common issues that may arise due to the instability of this compound during sample extraction.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to excessively acidic or basic extraction conditions. | Neutralize the sample pH before extraction. If an acidic or basic pH is required for the extraction method, minimize the exposure time and use the mildest conditions possible. Consider using a buffer to maintain a stable pH. |
| Poor reproducibility of results | Inconsistent pH across samples leading to variable degradation of this compound. | Ensure consistent and accurate pH adjustment for all samples and standards. Use a calibrated pH meter. Prepare fresh extraction solutions daily to avoid pH drift. |
| Presence of unexpected peaks in chromatograms | Formation of degradation products from this compound. | Review the pH of all solutions used in the sample preparation. If acidic or basic conditions are necessary, investigate the possibility of neutralizing the extract before analysis. Compare the unknown peaks to known degradation products of Moxidectin if standards are available. |
| Analyte (Moxidectin) to Internal Standard (this compound) ratio is variable | Differential degradation of the analyte and internal standard due to prolonged exposure to harsh pH conditions. | Minimize the time samples are exposed to acidic or basic solutions. Keep samples on ice or at a controlled low temperature during extraction to slow down potential degradation reactions. Since this compound behaves very similarly to Moxidectin, this issue is less likely unless there is a significant delay or temperature fluctuation during processing.[5][7][8] |
Experimental Protocols
General Protocol for Protein Precipitation with Acetonitrile
This protocol is a common method for extracting Moxidectin from plasma samples.
-
Sample Preparation: To 100 µL of plasma, add the internal standard, this compound.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (optionally containing 1% formic acid to improve recovery) to precipitate the plasma proteins.[8]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or another appropriate detection method.
Moxidectin Degradation Pathways
The following diagram illustrates the degradation of Moxidectin under acidic and basic conditions. As this compound is structurally similar, it is expected to follow the same degradation pathways.
Caption: Moxidectin degradation pathways under acidic and basic conditions.
References
- 1. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. wildlifeteats.com [wildlifeteats.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Resolving co-elution of Moxidectin-d3 with interfering compounds
This guide provides troubleshooting strategies and detailed methodologies for researchers, scientists, and drug development professionals encountering co-elution issues with Moxidectin-d3 in analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of peak co-elution with this compound?
Co-elution in chromatographic analysis occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] For this compound, this can be caused by:
-
Matrix Effects: Complex biological samples (plasma, tissue, etc.) contain endogenous components like lipids and proteins that can interfere with the analysis.[2]
-
Metabolites: Moxidectin (B1677422) metabolites or degradation products may have similar chemical properties and retention times.[3][4]
-
Structural Analogs: Other macrocyclic lactones (e.g., ivermectin, abamectin) used in combination therapies or present as residues can co-elute.[5]
-
Isomeric Impurities: Impurities from the synthesis of Moxidectin or its deuterated internal standard can also lead to overlapping peaks.[3][4]
Q2: My this compound peak is showing signs of interference (e.g., fronting, tailing, or a broader peak than expected). What are the initial troubleshooting steps?
-
Review Sample Preparation: Inadequate sample cleanup is a primary source of interference. Ensure that the chosen method, such as protein precipitation or solid-phase extraction (SPE), is effectively removing matrix components.[6] For complex matrices like feces, additional cleanup steps may be necessary to reduce ion suppression in the mass spectrometer.[2]
-
Evaluate Chromatographic Conditions: The separation might not be optimal. Re-evaluate your column chemistry, mobile phase composition, and gradient profile.[7][8]
-
Check the Mass Spectrometer Settings: Confirm that the selected MRM (Multiple Reaction Monitoring) transitions are specific to this compound and are not subject to cross-talk from other compounds.
Q3: How can I modify my chromatographic method to resolve co-elution?
Several parameters can be adjusted to improve peak separation:[7]
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or biphenyl (B1667301) column) can alter selectivity and resolve the co-eluting peaks.
-
Adjust the Mobile Phase: Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol), the pH, or the buffer concentration can influence the retention and separation of compounds.[9]
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting peaks.[7]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation, although it may also lead to broader peaks and longer run times.[7]
Q4: When should I consider advanced sample preparation techniques?
If basic protein precipitation is insufficient, more selective techniques should be employed:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering compounds. Oasis HLB cartridges are commonly used for Moxidectin analysis.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may require more optimization of solvent systems.
-
QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is particularly useful for complex matrices like animal tissues and can be adapted for Moxidectin analysis.[5][9]
Data Presentation: Method Parameters
For effective troubleshooting, it is crucial to compare and optimize various analytical parameters. The tables below summarize typical starting conditions and potential modifications for this compound analysis.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Method 1: Protein Precipitation (PPT) | Method 2: Solid-Phase Extraction (SPE) |
| Principle | Proteins are precipitated with a solvent, and the analyte remains in the supernatant. | Analyte is retained on a solid sorbent while interferences are washed away. |
| Typical Solvent | Acetonitrile (often with 1% formic acid).[6] | Methanol (B129727) for conditioning/elution; water/methanol mix for washing.[10] |
| Pros | Fast, simple, and inexpensive. | Provides a much cleaner extract, reduces matrix effects.[11] |
| Cons | May not remove all interferences, leading to ion suppression. | More time-consuming and costly. |
| Best For | Cleaner matrices (e.g., plasma, serum).[6] | Complex matrices (e.g., tissue homogenates, feces).[2] |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Optimization Strategy for Co-elution |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 50 mm × 2.1 mm, 1.8 µm).[6] | Try a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) for alternative selectivity. |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[6] | Adjust pH or buffer salt to alter analyte ionization and retention. |
| Mobile Phase B | Acetonitrile or Methanol.[6] | Switch between acetonitrile and methanol to change elution strength and selectivity. |
| Gradient | Linear gradient from low to high %B over several minutes. | Make the gradient shallower (slower increase in %B) to increase separation.[7] |
| Flow Rate | 0.2 - 0.4 mL/min.[6] | Lower the flow rate to increase interaction time with the stationary phase. |
| Column Temp. | 30 - 40 °C.[6] | Decrease the temperature to potentially improve resolution.[7] |
| Ionization Mode | ESI, Positive.[6] | Maintain positive mode as it generally yields a better response for Moxidectin.[6] |
| MRM Transitions | Precursor ion → Product ion (Specific to this compound) | Select at least two transitions; ensure the secondary transition is free from interference. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a common method for cleaning up plasma samples before LC-MS/MS analysis.[10][11]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol, followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: To 1 mL of plasma, add the this compound internal standard. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove hydrophilic interferences.
-
Elution: Elute the this compound and the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6] Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.[6]
Protocol 2: Chromatographic Separation
The following is a baseline LC method that can be optimized.
-
Injection: Inject 5-10 µL of the reconstituted sample onto the LC system.[6]
-
Column: Use a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[6]
-
Mobile Phases:
-
Gradient Program:
-
Start at 10% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Detection: Couple the LC eluent to a tandem mass spectrometer operating in positive ESI mode and monitor the specific MRM transitions for this compound.
Visualizations
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wildlifeteats.com [wildlifeteats.com]
- 3. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moxidectin-d3 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Moxidectin-d3 as an internal standard in quantitative experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a stable isotope-labeled (SIL) form of the anthelmintic drug Moxidectin. In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because it is chemically almost identical to Moxidectin, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Moxidectin.
Q2: What are the critical purity considerations for a this compound internal standard?
Two key aspects of this compound purity are crucial for quantitative accuracy:
-
Chemical Purity: This refers to the percentage of this compound in the standard, excluding any other chemical impurities. Impurities can potentially interfere with the analysis.
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the this compound that is fully deuterated, as opposed to containing unlabeled Moxidectin (d0). The presence of unlabeled Moxidectin in the internal standard is a significant source of analytical error.
Q3: How can impurities in my this compound standard affect my results?
Impurities in your this compound internal standard can lead to significant errors in quantification:
-
Low Chemical Purity: If the stated purity is higher than the actual purity, the concentration of your internal standard stock solution will be inaccurate. This will cause a systematic error in the calculation of the analyte concentration.
-
Presence of Unlabeled Moxidectin (d0): This is a critical issue. The unlabeled Moxidectin in your IS will contribute to the analyte's signal, leading to an artificially high reading. This effect is most pronounced at the lower limit of quantification (LLOQ), where it can cause a significant positive bias. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be no more than 20% of the response at the LLOQ.
Q4: What should I look for on the Certificate of Analysis (CoA) for my this compound?
When you receive a this compound standard, carefully review the Certificate of Analysis for:
-
Chemical Purity: Often determined by HPLC, it should ideally be high (e.g., >95%).
-
Isotopic Enrichment: This should be as high as possible, ideally ≥98%, to minimize the amount of unlabeled Moxidectin.
-
Identity Confirmation: Look for data from techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy that confirm the structure and deuteration of the compound.
Troubleshooting Guide
Issue 1: My quality control (QC) samples are consistently showing a high positive bias, especially at the LLOQ.
| Potential Cause | Troubleshooting Steps |
| Unlabeled Moxidectin in this compound IS | 1. Review the Certificate of Analysis (CoA): Check the isotopic enrichment of your this compound lot. 2. Perform an IS Contribution Check: Prepare a blank matrix sample spiked only with the this compound working solution. Analyze it and measure the response in the Moxidectin MRM transition. This response should be less than 20% of the Moxidectin response in your LLOQ sample. 3. Source a Higher Purity Standard: If the contribution is too high, obtain a new lot of this compound with higher isotopic enrichment. |
| Cross-talk between Analyte and IS MRM Transitions | 1. Optimize MRM Transitions: Ensure that the MRM transitions for Moxidectin and this compound are specific and that there is no significant signal from one compound in the other's transition. 2. Check for In-source Fragmentation: High source temperatures or voltages can sometimes cause fragmentation that may lead to cross-talk. |
Issue 2: My calculated concentrations are inconsistent and show poor precision.
| Potential Cause | Troubleshooting Steps |
| Inaccurate IS Concentration due to Low Purity | 1. Verify Purity on CoA: Ensure you are using the correct purity value from the CoA to calculate the concentration of your this compound stock solution. Do not assume 100% purity. 2. Re-prepare Stock and Working Solutions: Carefully prepare fresh stock and working solutions of this compound, accounting for the purity stated on the CoA. |
| Inconsistent Sample Preparation | 1. Review Extraction Protocol: Ensure consistent and reproducible extraction of both the analyte and the internal standard. 2. Check Pipetting and Dilutions: Verify the accuracy and precision of all pipettes and automated liquid handlers used for sample and standard preparation. |
Impact of this compound Purity on Quantitative Accuracy
The presence of unlabeled Moxidectin in the this compound internal standard can introduce a significant positive bias in the calculated analyte concentration. The magnitude of this error is dependent on the level of the impurity and the concentration of the analyte being measured. The effect is most pronounced at the lower limit of quantification (LLOQ).
Quantitative Data Summary
The following table illustrates the theoretical impact of different this compound purity levels on the calculated concentration of a Moxidectin sample with a true concentration of 1.0 ng/mL (LLOQ).
| This compound Isotopic Purity | Unlabeled Moxidectin (d0) Impurity | Theoretical Contribution to Analyte Signal at LLOQ | Calculated Moxidectin Concentration (ng/mL) | % Error (Positive Bias) |
| 99.9% | 0.1% | 2% | 1.02 | 2.0% |
| 99.5% | 0.5% | 10% | 1.10 | 10.0% |
| 99.0% | 1.0% | 20% | 1.20 | 20.0% |
| 98.0% | 2.0% | 40% | 1.40 | 40.0% |
| 95.0% | 5.0% | 100% | 2.00 | 100.0% |
Assumptions for this table: The this compound internal standard is used at a concentration that produces a response equivalent to 5 ng/mL of the analyte. The contribution to the analyte signal is calculated as a percentage of the LLOQ response.
Experimental Protocols
Protocol 1: Preparation of Moxidectin and this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Moxidectin or this compound reference standard.
-
Correct for the purity as stated on the Certificate of Analysis (e.g., if purity is 98%, the corrected mass is 10 mg * 0.98 = 9.8 mg).
-
Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final volume of 10 mL in a volumetric flask. This yields a 1 mg/mL stock solution.
-
-
Intermediate and Working Standard Preparation:
-
Perform serial dilutions of the stock solutions with the appropriate solvent to create calibration curve standards and quality control (QC) samples at the desired concentrations.
-
The this compound internal standard working solution should be prepared at a concentration that provides a consistent and robust signal in the mass spectrometer.
-
Protocol 2: Sample Preparation using Protein Precipitation (for Plasma/Serum)
-
Aliquoting: Pipette 100 µL of the plasma or serum sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of the this compound working solution to each sample and vortex briefly.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) (e.g., 300 µL for a 100 µL sample) to precipitate the proteins.
-
Mixing and Centrifugation: Vortex the mixture vigorously for approximately 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for Moxidectin extraction from plasma using protein precipitation.
Caption: Impact of this compound purity on quantitative accuracy.
Best practices for preparing Moxidectin-d3 stock solutions
This technical support center provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and handling of Moxidectin-d3 stock solutions. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or in other research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Moxidectin (B1677422), a macrocyclic lactone anthelmintic. Its primary application is as an internal standard for the quantification of Moxidectin in biological samples by mass spectrometry (GC-MS or LC-MS).[1] The stable isotope label allows for differentiation from the unlabeled Moxidectin, enabling accurate quantification even with variations in sample preparation and instrument response.[2][3]
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in a variety of organic solvents. The choice of solvent will depend on the intended application and downstream compatibility. Commonly used and effective solvents include:
-
Methanol (B129727) [1][4]
-
Acetonitrile (ACN) [5]
-
Chloroform [1]
-
Dimethyl sulfoxide (B87167) (DMSO) [6]
-
Ethanol [7]
-
Dimethylformamide (DMF) [7]
For aqueous solutions for in vivo studies, co-solvents and surfactants are necessary due to the poor water solubility of moxidectin compounds. A common formulation for the parent compound, moxidectin, involves a mixture of DMSO, PEG300, Tween-80, and saline.[6]
Q3: How should this compound be stored?
This compound is supplied as a solid and should be stored at -20°C for long-term stability of at least four years.[1][8] Once dissolved into a stock solution, it is recommended to store the solution at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation.[4][6]
Experimental Protocols and Data
Protocol for Preparing a 1 mg/mL this compound Stock Solution in Methanol
This protocol outlines the steps to prepare a 1 mg/mL stock solution of this compound, a common concentration for an internal standard.
Materials:
-
This compound (solid)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the solid.
-
Dissolution: Transfer the weighed this compound to the volumetric flask. Add a small amount of methanol to dissolve the solid.
-
Mixing: Gently swirl the flask to dissolve the solid. If needed, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, add methanol to the flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C.
Solubility and Stability Data
The following tables summarize the solubility and storage information for Moxidectin and this compound.
| Solvent | Moxidectin Solubility | This compound Solubility |
| Methanol | ~25 mg/mL[7] | Soluble[1][4] |
| Chloroform | Not specified | Soluble[1] |
| Acetonitrile | 200 µg/mL (used for stock solution)[5] | Not specified |
| DMSO | ~20 mg/mL[7] | 100 mg/mL (may require sonication)[6] |
| Ethanol | ~25 mg/mL[7] | Not specified |
| Dimethylformamide | ~30 mg/mL[7] | Not specified |
| Water | < 0.1 mg/mL (insoluble)[6] | Not specified |
| Storage Condition | Form | Stability |
| -20°C | Solid | ≥ 4 years[1] |
| -20°C | In Solvent | 1 year[6] |
| -80°C | In Solvent | 2 years[6] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound solid does not dissolve completely. | Insufficient solvent volume or inadequate mixing. Use of a less optimal solvent. | - Add a slightly larger volume of solvent and continue to vortex or sonicate. - Refer to the solubility table and consider using a different solvent like DMSO for higher concentrations. |
| Precipitation is observed in the stock solution upon storage at low temperatures. | The concentration of the solution may exceed its solubility at the storage temperature. | - Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. - If precipitation persists, consider preparing a more dilute stock solution. - Before taking an aliquot, always bring the stock solution to room temperature and vortex to ensure homogeneity. |
| Inconsistent results in analytical runs. | Degradation of the stock solution. Improper storage. Repeated freeze-thaw cycles. | - Prepare a fresh stock solution from the solid material. - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. - Ensure the stock solution is stored in tightly sealed vials to prevent solvent evaporation. |
| Low signal intensity in mass spectrometry analysis. | Matrix effects or ion suppression. | - this compound is used as an internal standard to correct for these effects. Ensure it is added to all samples and standards at a consistent concentration. - Optimize sample preparation methods to remove interfering matrix components.[2][3] |
Visual Workflows and Pathways
Caption: A flowchart outlining the key steps for preparing and storing this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. wildlifeteats.com [wildlifeteats.com]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Free drug percentage of moxidectin declines with increasing concentrations in the serum of marsupials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics | MDPI [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
Validation & Comparative
Moxidectin-d3: The Gold Standard for Internal Standards in Moxidectin Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is critical to ensure the accuracy and reliability of quantitative results, particularly when using powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the quantification of the potent anthelmintic drug moxidectin (B1677422), the scientific consensus points towards the use of its deuterated analog, moxidectin-d3 (B10783334), as the superior choice over other alternatives, such as structural analogs like ivermectin and abamectin. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.
The Superiority of an Isotopically Labeled Internal Standard
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction and sample handling to chromatographic separation and ionization in the mass spectrometer. This co-behavior allows the IS to effectively compensate for any variations that may occur, leading to more accurate and precise quantification of the analyte.
This compound, being a stable isotope-labeled version of moxidectin, is chemically and structurally identical to the analyte, with the only difference being the replacement of three hydrogen atoms with deuterium. This near-perfect analogy ensures that it behaves almost identically to moxidectin during sample preparation and analysis.[1][2] In contrast, structural analogs, while similar, have different chemical structures which can lead to variations in their physicochemical properties and, consequently, their analytical behavior.
Performance Comparison: this compound vs. Structural Analogs
Experimental evidence consistently demonstrates the superior performance of this compound in compensating for matrix effects and variability in extraction recovery when compared to structural analogs.
A study on the analysis of moxidectin in wombat plasma and feces highlighted that this compound behaved almost identically to moxidectin, resulting in excellent recoveries of 95-105% across different matrices.[1][2] This was true even in the presence of significant matrix interferences that caused signal suppression as high as 20% and in instances of high analyte loss during extraction.[1][2] The same study noted a disparity in the recovery of moxidectin when using structural analogs like ivermectin, reinforcing the advantage of using a deuterated internal standard.[2]
The following table summarizes key performance parameters for moxidectin analysis using this compound and a common structural analog, avermectin (B7782182) B1a, as internal standards. The data is compiled from various validated LC-MS/MS methods.
| Performance Parameter | This compound as IS | Avermectin B1a as IS | Key Advantage of this compound |
| Extraction Recovery of Moxidectin | Consistently high and accurately tracked (95-105% reported)[1][2] | Can be variable and may not perfectly mirror moxidectin's recovery | More reliable compensation for analyte loss during sample preparation. |
| Matrix Effect | Effectively compensates for signal suppression/enhancement[1][2] | Less effective at compensating due to potential differences in ionization efficiency | Leads to higher accuracy and precision in complex biological matrices. |
| Intra-day Precision (%RSD) | Typically ≤ 7.2%[3] | Typically ≤ 15%[3] | Indicates better reproducibility of the analytical method. |
| Inter-day Precision (%RSD) | Typically ≤ 6.4%[3] | Typically ≤ 15%[3] | Demonstrates long-term reliability of the assay. |
| Accuracy | 100.1–103.0%[3] | 100.1–103.6%[3] | Both can achieve good accuracy, but deuterated IS provides more confidence. |
Experimental Protocols
The following are detailed methodologies for the analysis of moxidectin in plasma using an internal standard, which are representative of the experiments that generate the data presented above.
Protocol 1: Moxidectin Analysis in Plasma using this compound as Internal Standard
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add a known concentration of this compound solution.
- Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid (A) and acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both moxidectin and this compound.
Protocol 2: Moxidectin Analysis in Plasma using Avermectin B1a as Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma sample, add a known concentration of avermectin B1a solution.
- Add 400 µL of acetonitrile, vortex, and centrifuge.
- The subsequent steps for extraction and reconstitution would be similar to Protocol 1, though optimization may be required due to the different properties of the internal standard.
2. LC-MS/MS Analysis:
- The LC-MS/MS conditions would be similar to those in Protocol 1, with the mass spectrometer set to monitor the specific MRM transitions for moxidectin and avermectin B1a.[3][4]
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Caption: General workflow for moxidectin analysis in plasma.
Caption: Logical comparison of internal standard types.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the bioanalysis of moxidectin, the use of a deuterated internal standard, specifically this compound, is strongly recommended. Its near-identical physicochemical properties to the analyte ensure superior performance in compensating for experimental variability and matrix effects compared to structural analogs. While methods using structural analogs can be validated, the use of this compound provides a more robust and reliable analytical system, ultimately leading to higher quality data for pharmacokinetic studies, residue monitoring, and other critical applications.
References
- 1. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wildlifeteats.com [wildlifeteats.com]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Moxidectin-d3 and Ivermectin-d5 as Internal Standards in Bioanalytical Studies
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of moxidectin (B1677422) and ivermectin, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides an objective comparison of two commonly utilized deuterated internal standards, Moxidectin-d3 and Ivermectin-d5 (often commercially available as Ivermectin-d2), supported by experimental data from various studies.
Performance Characteristics
The primary role of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is to compensate for variations in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns. Deuterated analogs of the analyte are considered the gold standard for this purpose.
The performance of this compound and Ivermectin-d2 as internal standards has been validated in numerous bioanalytical methods. Key performance metrics are summarized in the tables below. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from separate studies, each optimized for its specific analyte and matrix.
Table 1: Performance Data for this compound as an Internal Standard for Moxidectin Analysis
| Parameter | Matrix | Method | Results | Reference |
| Linearity (r²) | Bovine Plasma | UHPLC-MS/MS | ≥ 0.998 | [1] |
| Linearity (r²) | Human, Monkey, Mouse Plasma | LC-MS/MS | ≥ 0.997 | [2] |
| Linearity (r²) | Rat Plasma | UHPLC-MS/MS | Not specified, but method met FDA criteria | [3] |
| Accuracy | Rat Plasma | UHPLC-MS/MS | 100.1–103.6% | [3] |
| Within-day Precision (RSD) | Bovine Plasma | UHPLC-MS/MS | < 6.50% | [1] |
| Between-day Precision (RSD) | Bovine Plasma | UHPLC-MS/MS | < 8.10% | [1] |
| Within-day Precision (RSD) | Rat Plasma | UHPLC-MS/MS | 2.6–7.2% | [3] |
| Between-day Precision (RSD) | Rat Plasma | UHPLC-MS/MS | 4.4–6.4% | [3] |
| Extraction Recovery | Rat Plasma | UHPLC-MS/MS | > 94.1% | [3][4] |
| Matrix Effect | Rat Plasma | UHPLC-MS/MS | 91.2%–96.2% | [3][4] |
Table 2: Performance Data for Ivermectin-d2 as an Internal Standard for Ivermectin Analysis
| Parameter | Matrix | Method | Results | Reference |
| Linearity (r²) | Human Plasma | LC-MS/MS | Not specified, but method validated as per US FDA guidelines | [5] |
| Linearity | Plasma and Whole Blood | LC-MS/MS | 0.970 - 384 ng/ml | [6][7] |
| Accuracy | Rat Plasma | LC-MS/MS | 84-93% for low QC | [8] |
| Intra-batch Precision | Plasma and Whole Blood | LC-MS/MS | < 15% | [6][7] |
| Inter-batch Precision | Plasma and Whole Blood | LC-MS/MS | < 15% | [6][7] |
| Recovery | Plasma and Whole Blood | LC-MS/MS | 96–123% | [6] |
| Matrix Effect | Plasma and Whole Blood | LC-MS/MS | No matrix effects detected | [6][7] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the analysis of moxidectin and ivermectin using their respective deuterated internal standards. These protocols are based on published literature and should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting moxidectin and ivermectin from biological matrices is protein precipitation.
Caption: A generalized workflow for sample preparation using protein precipitation.
Detailed Steps:
-
Aliquoting: Transfer a known volume (e.g., 100-200 µL) of the biological matrix (plasma, serum, etc.) into a microcentrifuge tube.[9]
-
Internal Standard Spiking: Add a small volume of a known concentration of this compound or Ivermectin-d2 solution to each sample, blank, and quality control sample.[9]
-
Protein Precipitation: Add 3 volumes of cold acetonitrile, sometimes containing 1% formic acid to enhance precipitation and inactivate potential viral agents.[1][9]
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1-5 minutes, followed by centrifugation to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separated analytes are detected using a triple quadrupole mass spectrometer, typically operating in positive electrospray ionization (ESI) mode and monitoring specific multiple reaction monitoring (MRM) transitions.
Caption: A typical workflow for LC-MS/MS analysis of moxidectin and ivermectin.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Moxidectin Analysis | Ivermectin Analysis |
| Chromatography | ||
| Column | Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[1] or Luna C8(2) (3 µm, 2.0 x 30 mm)[4] | Agilent Poroshell 120 EC-C18 (2.7µm, 3.0 x 50mm)[6] or ACE C18 (3 µm, 3.0 x 50 mm)[2] |
| Mobile Phase A | 0.01% Acetic Acid in Water[1] or 10 mM Ammonium Formate with 0.1% Formic Acid in Water[9] | 2 mM Ammonium Formate with 0.5% Formic Acid in Water[6] or 0.1% Acetic Acid in Water[2] |
| Mobile Phase B | Methanol[1] or Acetonitrile[9] | Acetonitrile[6] or Methanol:Acetonitrile (1:1, v/v)[2] |
| Flow Rate | 0.2 - 0.4 mL/min[9] | ~0.5 mL/min (typical) |
| Injection Volume | 5 - 10 µL[9] | 5 - 10 µL (typical) |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][9] | Positive Electrospray Ionization (ESI+)[6] |
| Precursor Ion (m/z) | Moxidectin: 640.40 ([M+H]⁺)[1][10] | Ivermectin: 897.50 ([M+Na]⁺)[1] or 892.41 ([M+NH4]⁺)[11] |
| This compound: 643.50 ([M+H]⁺)[1][10] | Ivermectin-d2: 899.50 ([M+Na]⁺)[1] | |
| Product Ion (m/z) | Moxidectin: 123.10 or 528.5[1][4] | Ivermectin: 753.4 or 569.5[1][11] |
Discussion and Conclusion
Both this compound and Ivermectin-d2 have been demonstrated to be effective internal standards for the quantification of their respective unlabeled analytes in various biological matrices. The choice between them is fundamentally dictated by the analyte being measured.
-
This compound is the ideal internal standard for moxidectin analysis due to its identical chemical properties and co-elution, which ensures accurate correction for any analytical variability.[1]
-
Ivermectin-d2 serves the same crucial role in ivermectin analysis, providing reliable quantification by mimicking the behavior of ivermectin throughout the analytical process.[1][6]
The data compiled from multiple studies indicate that methods employing these deuterated internal standards can achieve high levels of linearity, accuracy, and precision, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3] The experimental protocols, while generally similar in their approach (protein precipitation followed by LC-MS/MS), can be tailored to specific laboratory needs and matrix complexities.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Moxidectin: A Focus on Internal Standard Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of Moxidectin (B1677422) in biological matrices. A critical aspect of robust bioanalytical method development is the selection and validation of an appropriate internal standard (IS). While deuterated analogs like Moxidectin-d3 are often considered the gold standard, their availability and cost can be prohibitive. This guide examines the performance of commonly employed alternative internal standards against the benchmark of an ideal deuterated standard, offering valuable insights for method development and cross-validation.
Comparative Analysis of Validated LC-MS/MS Methods
The following table summarizes the performance characteristics of several published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Moxidectin analysis. This allows for a direct comparison of key validation parameters across different methodologies and internal standards.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard (IS) | Abamectin[1] | Avermectin B1a[2][3] | Oxcarbazepine[4] | Ivermectin[5] |
| Biological Matrix | Human, Monkey, Mouse Plasma[1] | Rat Plasma[2][3] | Cattle Hair[4] | Plasma[5] |
| Linearity Range (ng/mL) | 0.1 - 1000[1] | 1.00 - 200[2][3] | 0.026 - 1.000 (ng/mg)[4] | Not Specified |
| Correlation Coefficient (r²) | > 0.997[1] | > 0.99[2][3] | > 0.98[4] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 1.00 ng/mL[2][3] | 0.026 ng/mg[4] | Not Specified |
| Intra-day Precision (%RSD) | Within acceptable limits[1] | 2.6 - 7.2%[2] | < 15%[4] | Not Specified |
| Inter-day Precision (%RSD) | Within acceptable limits[1] | 4.4 - 6.4%[2] | < 15%[4] | Not Specified |
| Intra-day Accuracy | Within acceptable limits[1] | 100.3 - 103.6%[2] | 85 - 115% | Not Specified |
| Inter-day Accuracy | Within acceptable limits[1] | 100.1 - 103.0%[2] | 85 - 115% | Not Specified |
| Extraction Recovery | Not Specified | > 94.1%[2][3] | Not Specified | Not Specified |
| Matrix Effect | Not Specified | 91.2 - 96.2%[2][3] | Between 0.85 and 1.15[4] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are generalized protocols for sample preparation and LC-MS/MS analysis based on the referenced literature.
Protocol 1: Sample Preparation - Protein Precipitation (PP)
This method is commonly used for plasma and serum samples due to its simplicity and speed.
-
Aliquoting: Transfer 100-200 µL of the plasma or serum sample into a microcentrifuge tube.[6]
-
Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., this compound, Abamectin, or Avermectin B1a) to the sample.
-
Precipitation: Add a precipitating agent, typically three volumes of cold acetonitrile (B52724), to the sample.
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.[6]
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
SPE is employed for cleaner sample extracts, which can reduce matrix effects and improve sensitivity.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.[5]
-
Sample Loading: Load the plasma sample, previously spiked with the internal standard, onto the conditioned cartridge.[5]
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interfering substances.[5]
-
Elution: Elute Moxidectin and the internal standard from the cartridge using a stronger solvent, such as methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
Protocol 3: LC-MS/MS Analysis
The following are typical instrument conditions that should be optimized for the specific instrumentation used.
-
Chromatographic System: A UHPLC or HPLC system.[6]
-
Column: A reversed-phase column, such as an Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or a Luna C8(2) (30 x 2.0 mm, 3 µm).[6]
-
Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.[6]
-
Injection Volume: 5 - 10 µL.[6]
-
Column Temperature: Maintained between 30 - 40 °C.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for both Moxidectin and the internal standard.[6] For Moxidectin, a common transition is m/z 640.4 → 528.5.[7]
Visualizing Methodologies
The following diagrams illustrate the experimental workflows and the logical considerations for internal standard selection.
Caption: Comparative workflows for sample preparation.
Caption: Logic for internal standard selection and validation.
References
- 1. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
Moxidectin-d3 Performance: A Comparative Guide for Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiparasitic agent Moxidectin, the selection of an appropriate analytical platform is paramount. This guide provides a comparative overview of the performance of Moxidectin-d3, a commonly used internal standard, across three prevalent mass spectrometry (MS) technologies: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. The information presented herein is a synthesis of published experimental data and general performance characteristics of these platforms for the analysis of veterinary drug residues.
Data Presentation
Table 1: Quantitative Performance of Moxidectin Analysis on Triple Quadrupole (QqQ) Mass Spectrometers
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.01 - 2.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 80 - 110% |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Expected Performance of Moxidectin Analysis on Q-TOF and Orbitrap Mass Spectrometers
| Parameter | Q-TOF | Orbitrap |
| Primary Analysis Mode | Full Scan / Targeted MS/MS | Full Scan / Targeted MS/MS (tMS/MS) / SIM |
| Mass Accuracy | < 5 ppm | < 2 ppm |
| Resolution | > 20,000 FWHM | > 70,000 FWHM |
| Expected Sensitivity | Good to Excellent | Excellent |
| Selectivity | High | Very High |
| Key Advantage | High throughput screening | High confidence in identification |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of Moxidectin using LC-MS/MS, primarily focusing on Triple Quadrupole systems due to the wealth of available data.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Moxidectin from biological matrices like plasma or serum.
-
Aliquoting: Transfer 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Liquid Chromatography (LC) Parameters
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC |
| Column | C18 or C8 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters (Triple Quadrupole)
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~500°C |
| MRM Transition (Moxidectin) | m/z 640.4 → 528.4 (Quantifier) |
| MRM Transition (this compound) | m/z 643.4 → 531.4 (Quantifier) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical comparison between the different mass spectrometry platforms for this compound analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Comparison of mass spectrometry platforms.
Performance Comparison
Triple Quadrupole (QqQ) Mass Spectrometers
For targeted quantitative analysis of this compound, the triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode is considered the gold standard. This is due to its exceptional sensitivity, high selectivity, and wide dynamic range. The specificity of monitoring a precursor ion and a specific fragment ion for both Moxidectin and its deuterated internal standard, this compound, minimizes matrix interference and provides robust and reliable quantification.[1] The majority of validated methods for Moxidectin in various biological matrices utilize QqQ instrumentation.[2]
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers
Q-TOF instruments offer the advantage of high-resolution mass spectrometry (HRMS), providing accurate mass measurements for both precursor and product ions. This high mass accuracy significantly enhances the confidence in compound identification. While traditionally seen as stronger for qualitative and screening applications, modern Q-TOF systems have demonstrated good quantitative performance. For this compound analysis, a Q-TOF would offer the benefit of retrospective data analysis, where the full-scan data can be interrogated for other compounds of interest without the need for re-injection. While potentially not reaching the same levels of sensitivity as a finely tuned MRM method on a QqQ for ultra-trace analysis, the quantitative capabilities are often sufficient for many applications.
Orbitrap Mass Spectrometers
Orbitrap technology provides the highest resolution and mass accuracy among the three platforms. This leads to exceptional selectivity, allowing for the separation of this compound from complex matrix interferences with high confidence.[3][4] For quantitative analysis, Orbitrap instruments can be operated in various modes, including targeted SIM (Selected Ion Monitoring) and targeted MS/MS (tMS/MS), which can achieve sensitivity comparable to or even exceeding that of triple quadrupoles.[5][6] The ability to perform high-quality quantitative and qualitative analysis in a single run makes the Orbitrap a powerful tool, particularly in a research and development setting where both quantification and metabolite identification may be required.
Conclusion
The choice of mass spectrometer for the analysis of this compound will depend on the specific requirements of the study.
-
For routine, high-throughput targeted quantification where the highest sensitivity is required, a Triple Quadrupole mass spectrometer remains the instrument of choice.
-
For applications that require a balance of good quantitative performance and the ability to perform untargeted screening and retrospective data analysis, a Q-TOF is a strong contender.
-
For researchers who demand the highest level of confidence in compound identification through exceptional mass accuracy and resolution, along with excellent quantitative performance, an Orbitrap -based system is the most advanced option.
By understanding the relative strengths and weaknesses of each platform, researchers can make an informed decision to best suit their analytical needs for Moxidectin and this compound analysis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks. | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge - Analyst (RSC Publishing) [pubs.rsc.org]
Inter-Laboratory Validation of Moxidectin Quantification: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of moxidectin (B1677422) in biological matrices, with a focus on the performance of methods utilizing the isotopically labeled internal standard, moxidectin-d3 (B10783334). The data presented is compiled from various validation studies to offer an objective overview of method performance and aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Moxidectin Quantification Methods
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery. One study highlighted that this compound behaved almost identically to moxidectin, leading to high accuracy with recoveries of 95–105% across different matrices, even in the presence of significant signal suppression or analyte loss[1]. Other internal standards, such as ivermectin and abamectin, have also been successfully used in validated methods, although their physicochemical differences from moxidectin may not always perfectly compensate for analytical variability[1][2].
Alternative methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FD), offer high sensitivity but often require a derivatization step to make the molecule fluorescent, which can add complexity and potential for variability to the workflow[3][4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are generally preferred for their high selectivity and sensitivity, allowing for direct analysis without derivatization.
The following tables summarize the performance characteristics of different validated methods for moxidectin quantification.
Quantitative Data Summary
Table 1: Performance of Moxidectin Quantification using this compound as Internal Standard in Bovine Plasma
| Parameter | Performance |
| Linearity (ng/mL) | 1 - 500 |
| Correlation Coefficient (r) | ≥ 0.998 |
| Limit of Quantification (LOQ) (ng/mL) | 1 |
| Limit of Detection (LOD) (ng/mL) | 0.58 |
| Within-day Precision (%RSD) | < 6.50 |
| Between-day Precision (%RSD) | < 8.10 |
| Accuracy | Within acceptable ranges |
Data synthesized from a study on the simultaneous quantification of macrocyclic lactones in bovine plasma.
Table 2: Performance Comparison of Various Validated Moxidectin Quantification Methods
| Method | Internal Standard | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| UHPLC-MS/MS | This compound | Wombat Plasma | 0.2 - 250 | 0.05 | 95 - 105 (Recovery) | Not explicitly stated |
| LC-MS/MS | Abamectin | Human, Monkey, Mouse Plasma | 0.1 - 1000 | 0.1 | Within acceptable limits | Within acceptable limits |
| UHPLC-MS/MS | Avermectin B1a | Rat Plasma | 1.00 - 200 | 1.00 | 100.1 - 103.6 | 2.6 - 7.2 (intra-day), 4.4 - 6.4 (inter-day) |
| LC-MS/MS | Not specified | Human Blood/Plasma | Not specified | 0.5 (venous), 2.5 (capillary) | Deviations < 12.6% | Deviations < 12.6% |
| HPLC-FD | Ivermectin | Human Plasma | 0.2 - 1000 | 0.2 | Within 5.0% of nominal | < 11.9% |
| UHPLC-MS/MS | Not specified | Lamb Tissues | 5 - 200 (µg/kg) | 5 (µg/kg) | Not explicitly stated | Not explicitly stated |
This table compiles data from multiple independent validation studies. Direct comparison should be made with caution as experimental conditions and matrices differ.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: UHPLC-MS/MS for Moxidectin in Plasma with this compound IS
This protocol is based on a method for the simultaneous quantification of macrocyclic lactones in bovine plasma.
1. Sample Preparation (Protein Precipitation & Clean-up):
-
To a 250 µL plasma sample, add 25 µL of the working internal standard solution (this compound).
-
Add 750 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture.
-
Perform a pass-through sample clean-up using an Ostro® 96-well plate.
-
The resulting filtrate is directly injected into the UHPLC-MS/MS system.
2. Liquid Chromatography:
-
Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.01% acetic acid in water.
-
Mobile Phase B: 0.01% acetic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A gradient is used to separate the analytes.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor Ion (m/z): 640.40 (Moxidectin), 643.50 (this compound).
-
Product Ion (m/z): At least two product ions are monitored for each analyte for quantification and confirmation.
Method 2: LC-MS/MS for Moxidectin in Plasma with Abamectin IS
This protocol is based on a validated method for the determination of moxidectin in human, monkey, and mouse plasma[2].
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add the internal standard (abamectin) solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for injection.
2. Liquid Chromatography:
-
Column: ACE C18 (50 × 3.0 mm, 3 μm)[2].
-
Mobile Phase: Isocratic elution with 0.1% acetic acid and methanol-acetonitrile (1:1, v/v)[2].
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions (m/z): Moxidectin: 638.40 → 236.30; Abamectin: 871.50 → 565.35[2].
Visualizations
The following diagrams illustrate the typical experimental workflow for moxidectin quantification.
Caption: Experimental Workflow for Moxidectin Quantification using LC-MS/MS.
Caption: Logical Relationship of Internal Standard Method in Moxidectin Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Navigating the Gold Standard: A Comparative Guide to Isotopic Labeling of Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of accurate and reliable bioanalysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, that emphasize the critical role of internal standards in quantitative bioanalysis.[1][2][3] This guide provides a comprehensive comparison of isotopic labeling strategies, supported by experimental data and detailed protocols, to aid in the selection and validation of the most appropriate internal standard for your bioanalytical needs.
SIL-ISs are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2][4] This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[4] While SIL-ISs are the preferred choice, practical considerations such as cost and availability, especially in early drug development, may necessitate the use of structural analogs.[3] However, the performance of structural analogs can be inferior.[3]
Comparison of Internal Standard Strategies
The choice of an internal standard significantly impacts assay performance. The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[5]
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Considerations |
| Structural Similarity | Identical to the analyte, differing only in isotopic composition.[6] | Similar but not identical chemical structure. | SIL-ISs provide the best correction for variability.[4] |
| Chromatographic Behavior | Ideally co-elutes with the analyte. However, deuterated standards may exhibit slight retention time shifts (isotope effect).[7] ¹³C-labeled standards typically co-elute perfectly.[7] | May have different retention times than the analyte. | Co-elution is crucial for accurate compensation of matrix effects.[5] |
| Matrix Effects | Effectively compensates for matrix-induced ion suppression or enhancement due to identical behavior to the analyte.[7] | Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy.[5] | The ability to correct for matrix effects is a primary advantage of SIL-ISs.[8] |
| Extraction Recovery | Mirrors the extraction recovery of the analyte.[4] | May have different extraction recovery compared to the analyte. | Consistent and reproducible recovery is essential for reliable quantification.[1] |
| Cost and Availability | Can be expensive and time-consuming to synthesize, especially for complex molecules.[3] | Often more readily available and less expensive.[3] | Practical considerations in early drug development may influence the choice of internal standard. |
Comparison of Isotopic Labeling Strategies: ¹³C vs. Deuterium (B1214612) (²H)
Within the realm of SIL-ISs, the choice of isotope is a critical decision. While deuterium labeling is common due to lower synthesis costs, ¹³C-labeled standards often provide superior performance.[7][9]
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[7] This "isotope effect" is more pronounced with a higher number of deuterium substitutions.[10] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[7][10] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[7] |
| Isotopic Stability | Can be prone to back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix.[6] This is a risk if the label is on an exchangeable site (e.g., -OH, -NH).[6] | ¹³C labels are metabolically and chemically stable and not subject to exchange.[8] | The stability of the isotopic label is paramount for assay accuracy. |
| Accuracy & Precision | The chromatographic shift can lead to inaccuracies if the analyte and IS experience different degrees of ion suppression. One study noted a 40% error due to imperfect retention time matching.[7] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-IS, versus 96.8% and 8.6% for a deuterated IS.[7] | The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification.[7] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[7] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[7] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[7] |
Experimental Protocols
According to the harmonized ICH M10 guideline, a full validation of a bioanalytical method using a SIL-IS should include the assessment of several key parameters.[4]
Protocol 1: Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the IS from endogenous matrix components and other potential interferences.[4]
Method:
-
Obtain at least six individual lots of the blank biological matrix from different sources.[4]
-
Process and analyze each blank matrix sample to check for any interfering peaks at the retention times of the analyte and the IS.[3]
-
Analyze a blank sample spiked only with the IS to ensure it does not contribute to the analyte's signal.[1]
Protocol 2: Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and IS.[4]
Method:
-
Obtain at least six different lots of the blank biological matrix.[1]
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS spiked in the reconstitution solvent at low and high concentrations.[4]
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix at low and high concentrations.[4]
-
Set 3 (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.[11]
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Acceptance Criteria: The precision of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.
Protocol 3: Stability
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different storage and handling conditions.[1]
Method:
-
Prepare low and high concentration quality control (QC) samples.
-
Expose the QC samples to various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles.[2]
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that reflects the sample processing time.[2]
-
Long-Term Stability: Store samples at the intended storage temperature for a period equal to or longer than the study samples will be stored.[2]
-
-
Analyze the stressed QC samples and compare the results to freshly prepared QCs.[2]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for quantitative bioanalysis using a SIL-IS.
Caption: Chromatographic behavior: ¹³C-IS co-elutes, while ²H-IS may not.
Conclusion
The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method.[5] Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[5] While deuterated internal standards can be a cost-effective option, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis, particularly in complex matrices where significant matrix effects are expected.[7] Adherence to the validation principles outlined by regulatory bodies like the FDA and EMA, and harmonized in the ICH M10 guideline, is essential to ensure the generation of high-quality data for regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Moxidectin vs. Moxidectin-d3: A Chromatographic Comparison for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative analysis of the chromatographic behavior of Moxidectin (B1677422) and its deuterated isotopologue, Moxidectin-d3, focusing on their application in bioanalytical method development.
Moxidectin, a potent endectocide, is widely used in veterinary medicine. Its quantification in biological samples, crucial for pharmacokinetic and residue analysis, often employs liquid chromatography-mass spectrometry (LC-MS). In such assays, a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. This compound, a deuterated analog of Moxidectin, is frequently the internal standard of choice. This guide delves into the chromatographic relationship between these two compounds, supported by experimental data and protocols.
Chromatographic Co-elution: The Basis of a Reliable Internal Standard
The core principle behind using this compound as an internal standard for Moxidectin analysis lies in their nearly identical physicochemical properties. Due to the negligible effect of deuterium (B1214612) substitution on the molecule's polarity and interaction with the stationary phase, Moxidectin and this compound exhibit virtually identical chromatographic behavior.[1][2][3] This results in their co-elution from the analytical column under typical reversed-phase HPLC or UHPLC conditions.[1]
This co-elution is not a limitation but a fundamental requirement for an ideal internal standard. By eluting at the same retention time, both compounds experience the same matrix effects and potential variations in extraction recovery and ionization efficiency.[2][3] The mass spectrometer then differentiates between the analyte (Moxidectin) and the internal standard (this compound) based on their mass-to-charge ratio (m/z) difference.
Experimental Data Summary
The following table summarizes typical mass spectrometric and chromatographic parameters for the analysis of Moxidectin using this compound as an internal standard.
| Parameter | Moxidectin | This compound | Reference |
| Precursor Ion (m/z) | 638.40 | 641.3 | [4] |
| Product Ion (m/z) | 236.30 | 239.3 | [4] |
| Ionization Mode | ESI Positive/Negative | ESI Positive/Negative | [1][4][5] |
| Typical Retention Time | Co-elutes with this compound | Co-elutes with Moxidectin | [1] |
Experimental Protocol: LC-MS/MS Analysis of Moxidectin in Biological Matrices
This section details a representative experimental protocol for the quantification of Moxidectin in serum, adapted from published methods.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 25 µL of serum sample, add 175 µL of methanol (B129727).
-
Add 25 µL of this compound internal standard solution (e.g., 100 pg/µL in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.[4]
2. Chromatographic Conditions
-
HPLC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4][6]
-
Column: Agilent RRHD Eclipse C18 (2.1 × 100 mm, 1.8 µm) or equivalent reversed-phase column.[4][5]
-
Mobile Phase: Isocratic elution with 0.1% v/v acetic acid in a mixture of water, acetonitrile, and methanol (e.g., 2:4:4 v/v/v).[4]
-
Flow Rate: 0.2 - 0.4 mL/min.[5]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30 - 40 °C.[5]
-
Total Run Time: 15.0 min.[4]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Source: Electrospray ionization (ESI), often in negative mode for improved sensitivity.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages of the analytical process.
Caption: Workflow for the extraction and analysis of Moxidectin.
Caption: Logical relationship between Moxidectin and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. wildlifeteats.com [wildlifeteats.com]
- 3. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free drug percentage of moxidectin declines with increasing concentrations in the serum of marsupials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Unveiling the Matrix: A Comparative Study of Moxidectin-d3 Matrix Effects Across Diverse Species
A deep dive into the bioanalytical challenges and solutions for Moxidectin (B1677422) quantification, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of matrix effects on Moxidectin-d3 in various animal species. Leveraging experimental data from published studies, we present a comprehensive overview of analytical methodologies and the impact of biological matrices on the accurate quantification of this potent antiparasitic agent.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, designed to compensate for variability in sample preparation and instrumental analysis. However, the extent of matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—can differ significantly across species and tissue types. This guide synthesizes available data to illuminate these differences and provide practical insights for method validation and sample analysis.
Quantitative Analysis of Matrix Effects
The following table summarizes the reported matrix effects for Moxidectin in plasma and other biological matrices from various species. The matrix effect is typically evaluated by comparing the analytical response of an analyte in a post-extraction spiked matrix sample to that of a neat solution of the analyte at the same concentration. A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement.
| Species | Matrix | Analyte | Internal Standard | Matrix Effect (%) | Citation |
| Rat | Plasma | Moxidectin | Avermectin B1a | 91.2 - 96.2 | [1] |
| Wombat | Faeces | Moxidectin | This compound | ~80 (20% signal suppression) | [2] |
| Lamb | Serum | Moxidectin | Not Specified | No significant matrix effect observed | [3] |
| Human | Plasma | Moxidectin | Abamectin | Method validated, specific matrix effect values not provided | [4] |
| Monkey | Plasma | Moxidectin | Abamectin | Method validated, specific matrix effect values not provided | [4] |
| Mouse | Plasma | Moxidectin | Abamectin | Method validated, specific matrix effect values not provided | [4] |
| Cattle | Plasma | Moxidectin | Not Specified | Pharmacokinetic study, specific matrix effect values not provided | [5] |
| Sheep | Plasma | Moxidectin | Not Specified | Pharmacokinetic study, specific matrix effect values not provided | [6] |
Note: While this compound is a commonly used internal standard, not all studies explicitly report the matrix effect for the deuterated analyte itself. However, the use of a co-eluting stable isotope-labeled internal standard is the most effective strategy to mitigate and correct for matrix effects experienced by the analyte. The near-identical physicochemical properties of Moxidectin and this compound ensure they experience similar ionization suppression or enhancement, leading to accurate quantification.[2]
Experimental Protocols
Accurate assessment of matrix effects is contingent on rigorous experimental design. Below are generalized yet detailed protocols for sample preparation and LC-MS/MS analysis based on methodologies reported in the scientific literature.
Protocol 1: Plasma/Serum Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of plasma or serum to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI in positive ion mode is generally preferred for Moxidectin analysis.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion and a specific product ion for both Moxidectin and this compound are monitored.
-
Moxidectin MRM Transition (example): m/z 640.4 → 528.5[7]
-
This compound MRM Transition: The precursor ion will be shifted by +3 Da (m/z 643.4), and the product ion may be the same or shifted depending on the location of the deuterium (B1214612) atoms.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the biological target of Moxidectin, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Mechanism of action of Moxidectin on parasite nerve and muscle cells.[8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. scielo.br [scielo.br]
- 4. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative depletion of ivermectin and moxidectin milk residues in dairy sheep after oral and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 9. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
Moxidectin-d3 in Regulated Bioanalysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides a comparative analysis of Moxidectin-d3 and other common alternatives used in the regulated bioanalysis of Moxidectin (B1677422), with a focus on accuracy and precision supported by experimental data.
In the realm of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For the quantification of Moxidectin, this compound, a deuterated analog, is the ideal internal standard. Its physicochemical properties are nearly identical to that of Moxidectin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variability in sample processing, leading to superior accuracy and precision in quantitative results.
While specific quantitative accuracy and precision data for this compound from regulated bioanalysis validation studies is not extensively published, a study on the analysis of Moxidectin in wombat plasma and faeces highlights its efficacy. The study reports that this compound behaved almost identically to Moxidectin, achieving recoveries of 95-105% across different matrices, even in the presence of significant matrix effects (up to 20% signal suppression) or analyte loss during preparation[1]. This demonstrates the robustness and reliability that a deuterated internal standard brings to a bioanalytical method.
Comparison with Alternative Internal Standards
In the absence of publicly available, detailed validation data for this compound, several bioanalytical methods for Moxidectin have been successfully validated and published using alternative, non-deuterated internal standards. These alternatives are typically structurally similar compounds. This section provides a comparative summary of the accuracy and precision data from studies utilizing such alternatives.
Data Presentation: Quantitative Performance of Moxidectin Bioanalysis with Various Internal Standards
The following tables summarize the accuracy and precision data from published bioanalytical methods for Moxidectin using different internal standards.
Table 1: Bioanalysis of Moxidectin in Plasma Using Abamectin as an Internal Standard [2]
| Concentration (ng/mL) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |
| Low QC | Not Reported | Not Reported | Not Reported | Not Reported |
| Mid QC | Not Reported | Not Reported | Not Reported | Not Reported |
| High QC | Not Reported | Not Reported | Not Reported | Not Reported |
| Overall | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits |
Note: The publication states that within- and between-day precision and accuracy were within acceptable limits per US Food and Drug Administration guidelines, but does not provide the specific data.
Table 2: Bioanalysis of Moxidectin in Rat Plasma Using Avermectin B1a as an Internal Standard [3]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | 7.2 | 6.4 | 103.6 | 103.0 |
| Low QC | 2.00 | 5.5 | 5.8 | 102.5 | 101.8 |
| Mid QC | 50.0 | 2.6 | 4.4 | 100.3 | 100.1 |
| High QC | 160 | 3.8 | 5.2 | 101.2 | 100.8 |
Table 3: Bioanalysis of Moxidectin in Cattle Hair Using Oxcarbazepine as an Internal Standard [4]
| QC Level | Concentration (ng/mg) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.026 | 11.7 | 90.7 |
| Low QC | 0.075 | 5.9 | 105.5 |
| Mid QC | 0.400 | 0.9 | 101.8 |
| High QC | 0.800 | 4.2 | 101.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the cited studies.
Protocol for Moxidectin Analysis in Plasma with Abamectin IS[2]
-
Sample Preparation: Protein precipitation.
-
Chromatography: ACE C18 column (50 × 3.0 mm, 3 μm) with an isocratic elution using 0.1% acetic acid and methanol-acetonitrile (1:1, v/v).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Moxidectin: m/z 638.40 → 236.30
-
Abamectin (IS): m/z 871.50 → 565.35
-
Protocol for Moxidectin Analysis in Rat Plasma with Avermectin B1a IS[3]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Agilent Zorbax Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid (A) and acetonitrile (B52724) (B).
-
Mass Spectrometry: ESI in positive ion mode.
-
MRM Transitions:
-
Moxidectin: m/z 640.5 → [Product ion not specified]
-
Avermectin B1a (IS): m/z 890.7 → [Product ion not specified]
-
Protocol for Moxidectin Analysis in Cattle Hair with Oxcarbazepine IS[4]
-
Sample Preparation: Liquid-liquid extraction using Sorenson's buffer followed by methyl tert-butyl ether (MTBE).
-
Chromatography: C18 column with a methanol–10 mM ammonium formate mobile-phase gradient.
-
Mass Spectrometry: MRM detection in positive mode.
-
MRM Transitions: Not specified in the provided abstract.
Mandatory Visualization
To further clarify the experimental workflow and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Caption: A generalized workflow for the bioanalytical quantification of Moxidectin.
Caption: The principle of using a deuterated internal standard for accurate quantification.
References
- 1. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
The Gold Standard in Bioanalysis: Justifying Moxidectin-d3 in GLP Studies
For researchers, scientists, and drug development professionals operating under Good Laboratory Practice (GLP) guidelines, the integrity and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical decision that significantly impacts assay accuracy and precision. This guide provides a comprehensive comparison of Moxidectin-d3, a stable isotope-labeled (SIL) internal standard, with structural analog alternatives for the quantitative analysis of Moxidectin. The evidence presented underscores the superiority of this compound in ensuring robust and defensible results in regulated environments.
The core principle of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is to compensate for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout extraction, chromatography, and ionization, thereby ensuring that any experimental fluctuations affect both the analyte and the IS to the same extent. While structural analogs have been traditionally used, SIL internal standards have emerged as the gold standard in regulated bioanalysis due to their near-identical physicochemical properties to the analyte.
This compound: A Superior Choice for Bioanalysis
This compound is a deuterated form of Moxidectin, where three hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from Moxidectin by the mass spectrometer, while its chemical and physical behavior remains virtually identical. This near-perfect analogy provides unparalleled advantages in a GLP setting.
A study on the extraction and analysis of Moxidectin in wombat plasma and feces highlighted the exceptional performance of this compound as an internal standard. It was found to behave almost identically to Moxidectin, resulting in recoveries of 95–105% across different matrices.[1] This was achieved even in the presence of significant matrix interferences that caused signal suppression as high as 20%.[1] This demonstrates the ability of this compound to accurately correct for matrix effects and analyte loss during sample processing, a critical requirement for GLP studies.
Performance Comparison: this compound vs. Structural Analogs
The following table summarizes the key performance differences between this compound and commonly used structural analog internal standards, such as Abamectin and Ivermectin.
| Performance Metric | This compound (SIL IS) | Structural Analog IS (e.g., Abamectin) | Justification in a GLP Context |
| Chemical & Physical Similarity | Virtually identical to Moxidectin | Similar but not identical chemical structure | This compound co-elutes with Moxidectin and experiences the same ionization efficiency and matrix effects, leading to more accurate correction. |
| Extraction Recovery | Recovery of 95-105% reported, closely tracking Moxidectin even with analyte loss.[1] | Recovery may differ from Moxidectin due to differences in polarity and protein binding. | Ensures that any loss of analyte during the multi-step extraction process is accurately accounted for. |
| Matrix Effect Compensation | Effectively compensates for matrix-induced ion suppression or enhancement.[1] | Inconsistent compensation due to different chromatographic retention times and ionization efficiencies. | Minimizes the risk of under- or over-quantification of the analyte in complex biological matrices. |
| Accuracy & Precision | Typically provides higher accuracy and precision (low %CV). | Can lead to greater variability and bias in results. | GLP guidelines mandate high levels of accuracy and precision to ensure the reliability of study data. |
| Method Robustness | Leads to more rugged and reproducible methods across different laboratories and instruments. | Methods may be more susceptible to minor variations in experimental conditions. | Essential for long-term studies and inter-laboratory comparisons. |
Experimental Protocols
Protocol 1: Bioanalytical Method using this compound Internal Standard
This protocol is adapted from a validated method for the analysis of Moxidectin in plasma.[1]
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 500 ng/mL in methanol).
-
Vortex to mix.
-
Add 1.5 mL of acetone (B3395972) to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and add 1.5 mL of 0.1% aqueous formic acid.
-
Perform a liquid-liquid extraction by adding 3 mL of hexane (B92381) and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the hexane (upper) layer to a new tube. Repeat the extraction with another 3 mL of hexane.
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen at 25°C.
-
Reconstitute the residue in 200 µL of 5 mM ammonium (B1175870) acetate (B1210297) in acetonitrile (B52724) for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Moxidectin: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+3] -> [Product ion]
-
-
Protocol 2: Bioanalytical Method using a Structural Analog Internal Standard (Abamectin)
This protocol is based on a method for the analysis of Moxidectin in plasma using Abamectin as the internal standard.[2]
-
Sample Preparation:
-
To 400 µL of plasma, add 1000 µL of Abamectin internal standard working solution (500 ng/mL in acetonitrile).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 200 µL of acetonitrile.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu LC-MS/MS system
-
Column: C18 column
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Visualizing the Workflow and Mechanism
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the mechanism of action of Moxidectin.
Conclusion: The Imperative for this compound in GLP Studies
In the rigorous framework of GLP, where data integrity is non-negotiable, the choice of internal standard can make or break a study. The use of a stable isotope-labeled internal standard like this compound provides the highest level of assurance in the accuracy and reproducibility of bioanalytical data. Its ability to mimic Moxidectin throughout the analytical process effectively corrects for variations that a structural analog cannot. For researchers and scientists dedicated to producing the most reliable and defensible data, the justification for using this compound in GLP studies is clear and compelling.
References
Moxidectin-d3 vs. Structural Analog Internal Standards: A Comparative Guide for Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiparasitic agent moxidectin (B1677422), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Moxidectin-d3, and commonly used structural analog internal standards. The superior performance of this compound in mitigating analytical variability, particularly in complex biological matrices, will be demonstrated through supporting experimental data and detailed methodologies.
The fundamental advantage of a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, moxidectin.[1][2] This chemical and physical similarity ensures that this compound co-elutes with moxidectin and behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.[1][3] Consequently, it can more effectively compensate for matrix effects, variations in extraction recovery, and fluctuations in ionization efficiency, leading to more accurate and precise quantification.[4][5]
Structural analogs, such as ivermectin, doramectin, or selamectin, while chemically similar, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to moxidectin.[6][7] These differences can lead to inadequate compensation for analytical variability, potentially compromising the accuracy of the results.[5][6]
Performance Comparison: this compound vs. Structural Analogs
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes quantitative data from studies that highlight the performance differences between this compound and other internal standards or methods without an ideal internal standard.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Ivermectin) or No IS | Key Findings & Citations |
| Recovery | 95–105% in plasma, faeces, and fur.[6] Effectively compensated for analyte losses even with absolute recoveries as low as 20%.[6] | Absolute moxidectin recoveries were significantly lower and more variable (e.g., 21% with methanol (B129727) precipitation).[6] Structural analogs may have different solubilities and matrix binding, leading to dissimilar recovery.[6] | This compound provides consistent and high recovery across different matrices, correcting for inefficiencies in the extraction process.[3][6] |
| Precision (Variability) | Within-batch variability: 2.50%Between-batch variability: 3.9%[6] | Within-batch variability (absolute MOX): 10.7%Between-batch variability (absolute MOX): 15.8%[6] | The use of this compound significantly reduces the variability of the analytical method.[6] |
| Matrix Effect | Effectively compensates for matrix-induced signal suppression (up to 20% observed).[6] | Structural analogs with different lipophilicity (e.g., ivermectin) behave differently from moxidectin, leading to poor compensation for matrix effects.[6] | The near-identical properties of this compound to moxidectin allow for superior correction of matrix effects.[1][6] |
| Accuracy | High accuracy is maintained even with low extraction recovery.[3] | Accuracy can be compromised due to differences in physicochemical properties and behavior during analysis.[6][7] | Stable isotope-labeled internal standards are generally considered to provide higher accuracy.[5][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols used in studies that demonstrate the application of this compound.
Method 1: Analysis of Moxidectin in Wombat Plasma
This method utilizes protein precipitation followed by liquid-liquid extraction for the quantification of moxidectin in plasma.[6]
-
Sample Preparation:
-
Spike 1 mL of plasma with 20 µL of moxidectin standard solutions.
-
Add 20 µL of this compound internal standard (500 ng/mL).
-
Precipitate proteins with acetonitrile (B52724) containing 1% formic acid.
-
Centrifuge and transfer the supernatant.
-
Perform liquid-liquid extraction with hexane (B92381).
-
Evaporate the combined hexane extracts and reconstitute for analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Detection: Positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor and product ions for moxidectin and this compound are monitored.
-
Method 2: Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma
This protocol describes a high-throughput method for the analysis of several macrocyclic lactones, including moxidectin.[3]
-
Sample Preparation:
-
Spike plasma samples with a working solution of the analytes and the internal standards (this compound and Ivermectin-d2).
-
Perform protein precipitation using 1% formic acid in acetonitrile.
-
Utilize a pass-through sample clean-up plate (e.g., Ostro™ 96-well plate).
-
The filtrate is directly injected into the LC-MS/MS system.
-
-
UHPLC-MS/MS:
Visualizing the Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows described in the protocols.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wildlifeteats.com [wildlifeteats.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative efficacy of moxidectin and abamectin with Moxidectin-d3 quantification
In the landscape of antiparasitic agents, moxidectin (B1677422) and abamectin (B1664291), both macrocyclic lactones, are prominent for their broad-spectrum activity. While structurally related, their distinct pharmacological profiles lead to significant differences in efficacy, particularly against resistant parasite strains. This guide provides a detailed comparison of their performance, supported by experimental data, and outlines a robust protocol for the quantification of moxidectin using its deuterated internal standard, Moxidectin-d3.
Comparative Efficacy
Moxidectin, a milbemycin, generally exhibits superior efficacy and a longer duration of action compared to abamectin, an avermectin.[1][2] This is largely attributed to its pharmacokinetic properties, including a longer elimination half-life and greater tissue distribution.[1][2] These characteristics result in more sustained plasma concentrations, enhancing its effectiveness, especially in the face of emerging anthelmintic resistance.[1]
Experimental data from a study on lambs infected with resistant nematodes highlights the performance differences between moxidectin, abamectin, and ivermectin. The results demonstrated that moxidectin had a significantly higher efficacy against a resistant strain of Haemonchus contortus.[3][4][5]
| Drug | Efficacy against resistant H. contortus in Lambs | Reference |
| Moxidectin | 89.6% | [3][4][6] |
| Abamectin | 39.7% | [3][4][6] |
| Ivermectin | 20.1% | [3][4][6] |
Furthermore, studies on heartworm (Dirofilaria immitis) in dogs have shown that moxidectin is more effective than other commonly used macrocyclic lactones against resistant strains.[7][8][9] A single oral dose of moxidectin (3 μg/kg) was 100% effective against susceptible heartworm isolates.[10] However, its efficacy was reduced against resistant isolates, highlighting the ongoing challenge of drug resistance.[10]
Mechanism of Action
Both moxidectin and abamectin exert their anthelmintic effects by targeting glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2][7][11] Binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane, followed by paralysis and death of the parasite.[7] While the primary target is the same, there is evidence suggesting that moxidectin and avermectins like abamectin may interact differently with these channels and with parasite efflux transporters, such as P-glycoproteins (P-gp).[11][12] Resistance to avermectins has been linked to the overexpression of P-gp, which actively pumps the drug out of the parasite's cells.[1][4] Moxidectin appears to be a poorer substrate for these pumps, which may contribute to its greater efficacy against resistant nematodes.[1][11]
Mechanism of action of Moxidectin and Abamectin.
Quantification of Moxidectin using this compound
Accurate quantification of moxidectin in biological matrices is crucial for pharmacokinetic and residue studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis, as it corrects for matrix effects and variations during sample preparation and injection.[13][14]
Experimental Protocol: Moxidectin Quantification in Plasma by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of moxidectin in plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike the sample with 20 µL of this compound internal standard solution (e.g., 500 ng/mL in methanol).
-
Add 600 µL of cold acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins.[14][15]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ions:
-
Product Ions: The two most abundant product ions for each precursor are monitored for quantification and confirmation.
-
Experimental workflow for Moxidectin quantification.
Conclusion
Moxidectin demonstrates superior efficacy over abamectin, particularly against anthelmintic-resistant nematode populations. This advantage is rooted in its favorable pharmacokinetic profile and potentially a lower susceptibility to parasite resistance mechanisms like P-glycoprotein efflux pumps. For researchers and drug development professionals, the robust and reliable quantification of moxidectin using this compound as an internal standard is essential for accurate pharmacokinetic and residue analysis, ensuring the continued effective and safe use of this important antiparasitic agent.
References
- 1. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative tissue pharmacokinetics and efficacy of moxidectin, abamectin and ivermectin in lambs infected with resistant nematodes: Impact of drug treatments on parasite P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative tissue pharmacokinetics and efficacy of moxidectin, abamectin and ivermectin in lambs infected with resistant nematodes: Impact of drug treatments on parasite P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 8. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Moxidectin and the avermectins: Consanguinity but not identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wildlifeteats.com [wildlifeteats.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Moxidectin-d3: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific work extends to the responsible management of laboratory materials. Moxidectin-d3, a deuterated analog of the potent anthelmintic agent Moxidectin, requires meticulous handling and disposal due to its inherent toxicity and potential environmental impact. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental stewardship.
Moxidectin is classified as toxic if swallowed and very toxic to aquatic life, with long-lasting effects. Consequently, this compound and all materials contaminated with it are to be treated as hazardous waste.[1] Disposal procedures must align with all applicable local, state, and national regulations to prevent environmental release and ensure safety.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
Core Principles of this compound Disposal
Successful implementation of a disposal plan hinges on a few key principles:
-
Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of via drains or standard refuse systems. This is critical to avoid the contamination of water sources, as the substance is hazardous to fish and other aquatic organisms.[1]
-
Treat as Hazardous Waste: All this compound contaminated materials, including empty containers, personal protective equipment (PPE), and spill cleanup debris, are considered hazardous waste.[1]
-
Regulatory Compliance: Disposal must be conducted in a manner that strictly adheres to all relevant governmental regulations.[1]
-
Professional Disposal: The final disposition of the waste should be handled by a licensed hazardous or special waste management company.[1]
Step-by-Step Disposal Protocol
A systematic approach ensures that all stages of the disposal process are conducted safely and effectively.
-
Segregation and Containment:
-
Solid & Liquid Waste: Immediately collect all waste this compound and any materials it has contaminated (e.g., absorbent pads, gloves, weighing papers) into a dedicated, suitable, and clearly labeled sealed container.[1]
-
Contaminated Sharps: Any sharps, such as needles or syringes, used with this compound must be discarded immediately into a designated, puncture-proof sharps container that is appropriately labeled.[1]
-
Empty Containers: The original containers for this compound must not be reused. They are to be treated as hazardous waste and disposed of through an approved waste disposal plant.[1]
-
-
Labeling and Storage:
-
Final Disposal:
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Containment: If it is safe to do so, contain the source of the spill.[1]
-
Cleanup: Collect the spilled material using an appropriate absorbent medium (e.g., chemical absorbent pads or granules). Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontamination: Thoroughly clean the spill area. For any non-recoverable remnants of this compound, washing the area with a sodium hypochlorite (B82951) solution is recommended.[1]
Quantitative Safety Data
The following table summarizes the key hazard and precautionary statements for Moxidectin, which are applicable to this compound. This information is derived from Safety Data Sheets (SDS) and provides a quick reference for safety protocols.
| Category | Code | Statement |
| Hazard Statements | H301 | Toxic if swallowed. |
| H319 | Causes serious eye irritation. | |
| H361 | Suspected of damaging fertility or the unborn child.[4] | |
| H400 | Very toxic to aquatic life.[4] | |
| H410 | Very toxic to aquatic life with long lasting effects.[4] | |
| Precautionary Statements | P202 | Do not handle until all safety precautions have been read and understood.[4] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | |
| P391 | Collect spillage. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final disposition.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Moxidectin-d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Moxidectin-d3. Adherence to these protocols is critical for ensuring personal safety and proper disposal.
Hazard Summary
This compound, a deuterated analog of Moxidectin, should be handled with the same precautions as the parent compound. Moxidectin is toxic if swallowed and may cause harm to organs through prolonged or repeated exposure.[1][2] It is also suspected of causing genetic defects, damaging fertility or the unborn child, and may cause harm to breast-fed children.[1][3] It is very toxic to aquatic life with long-lasting effects.[3][4]
Quantitative Toxicity Data
For risk assessment, the following toxicity data for Moxidectin is provided:
| Metric | Value | Species | Reference |
| Oral LD50 | 106 mg/kg | Rat | [1] |
| Dermal LD50 | >2,000 mg/kg | Rabbit | [1] |
| Acceptable Daily Intake (ADI) | 0.01 mg/kg/day | Human | [1] |
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against exposure to this compound.[1] All personnel must receive training on the correct use, removal, and maintenance of their PPE.[1]
1. Hand Protection:
-
Wear unlined, liquid-proof, and chemical-resistant gloves.[1]
-
Recommended materials include neoprene, butyl, PVC, or nitrile.[1]
-
Sleeves of a lab coat or protective clothing should be worn over the outside of gloves to prevent chemicals from seeping in.[1]
2. Eye and Face Protection:
-
Use safety glasses with side shields or chemical splash goggles to prevent eye contact.[1]
3. Body Protection:
-
A lab coat or impervious protective clothing is mandatory to prevent skin contact.[1][2]
-
For tasks with a higher risk of exposure, such as handling large quantities, chemical-resistant coveralls may be necessary.[5]
4. Respiratory Protection:
-
If there is a risk of generating dusts, mists, or fumes, or if occupational exposure limits are exceeded, respiratory protection is required.[1]
-
In such cases, use a NIOSH-certified respirator.[6]
Operational Plans: Handling, Storage, and Disposal
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contamination: Minimize dust generation and accumulation. Avoid breathing any dust, vapor, or mist.[1]
-
Prevent Contact: Avoid all direct contact with eyes, skin, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][3][4] Wash hands and any exposed skin thoroughly after removing PPE.[1]
Storage Procedures:
-
Store this compound at its recommended temperature of -20°C.[7]
-
Keep containers tightly closed and store in a locked cabinet or facility to restrict access.[1]
-
Store in a dry, well-ventilated place away from ignition sources.[1]
Disposal Plan:
-
Waste Classification: All this compound waste and contaminated materials (e.g., PPE, absorbent materials) are to be treated as hazardous waste.[8]
-
Containment: Collect all solid and liquid waste into a designated, labeled, and sealed container for hazardous materials.[1][8] Do not release the chemical into the environment or allow it to enter drains.[1]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and "Moxidectin".[8]
-
Final Disposal: Arrange for collection by a licensed hazardous or special waste management company.[8] Empty containers should be disposed of through an approved waste disposal plant and not be reused.[8]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. vetmed.co.nz [vetmed.co.nz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
